Imidazo[1,2-a]pyridine-7-carboxamide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
imidazo[1,2-a]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)6-1-3-11-4-2-10-7(11)5-6/h1-5H,(H2,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLZNGUJOGWVCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801290739 | |
| Record name | Imidazo[1,2-a]pyridine-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036990-69-8 | |
| Record name | Imidazo[1,2-a]pyridine-7-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1036990-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Imidazo[1,2-a]pyridine-7-carboxamide: A Privileged Scaffold in Modern Medicinal Chemistry
Executive Summary & Structural Rationale
In the landscape of modern drug discovery, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. Among these, the imidazo[1,2-a]pyridine-7-carboxamide architecture has emerged as a highly versatile and structurally profound pharmacophore.
Unlike its 6-carboxamide or 8-carboxamide isomers, the 7-carboxamide substitution pattern offers a unique geometric vector. The flat, aromatic bicyclic core provides excellent π−π stacking capabilities within hydrophobic protein pockets, while the 7-position directs the carboxamide moiety precisely toward solvent-exposed channels or critical hydrogen-bond networks. Furthermore, the exposed heteroaryl nitrogen acts as a crucial hydrogen-bond acceptor and, in specific metabolic contexts, a nucleophile. This whitepaper dissects the causality behind the adoption of this scaffold across two distinct, high-impact oncology targets: Nicotinamide Phosphoribosyltransferase (Nampt) and Branched-Chain Amino Acid Transaminases (BCAT1/2) .
Case Study 1: Nampt Inhibition and Phosphoribosylation
The Causality of Scaffold Evolution
Nampt is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, making it a prime target for metabolic oncology. Early Nampt inhibitors relied heavily on urea and thiourea moieties to form water-mediated hydrogen bonds with the side chains of Asp219 and Ser241[1]. However, (thio)ureas often present pharmacokinetic liabilities, including poor solubility and metabolic instability.
Researchers at Vertex Pharmaceuticals hypothesized that replacing the (thio)urea with an azaindole-derived amide could maintain the critical hydrogen-bond network while improving drug-like properties[1]. Initial attempts directly linking a Ph-SO2-piperidine group to an azaindole-carboxamide (Compound 6) resulted in a complete loss of activity (IC50 > 10,000 nM) due to a spatial mismatch within the Nampt "tunnel" region[1].
The breakthrough occurred with the integration of the imidazo[1,2-a]pyridine-7-carboxamide scaffold via a methylene linker (Compound 7). This specific architectural choice provided the exact conformational flexibility needed. The bicyclic imidazopyridine ring stacked perfectly between the side chains of Tyr18′ and Phe193, while the 7-carboxamide directed the amide NH to hydrogen bond with Asp219[1].
Mechanism-Based Phosphoribosylation (pRib)
A profound secondary mechanism of this scaffold is its ability to act as a nicotinamide (NAM) mimic. The exposed heteroaryl nitrogen of the imidazo[1,2-a]pyridine core is positioned identically to the pyridine nitrogen of NAM. Consequently, the Nampt enzyme catalyzes the condensation of the inhibitor with 5-phosphoribosyl-1-pyrophosphate (PRPP), forming a phosphoribosylated (pRib) adduct[1]. This covalent adduct binds exceptionally tightly to the active site, resulting in potent, long-lasting product inhibition[2].
Fig 1. Nampt catalytic pathway and competitive interception by imidazo[1,2-a]pyridine-7-carboxamide.
Self-Validating Protocol: Nampt Adduct Formation & Crystallography
To verify the mechanism of action, researchers must utilize a self-validating biochemical workflow that confirms both target affinity and structural modification.
Step-by-Step Methodology:
-
Protein Preparation: Express full-length human Nampt in E. coli and purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) to ensure >95% homogeneity.
-
In Vitro Adduct Formation: Incubate 10 μ M recombinant Nampt with 50 μ M imidazo[1,2-a]pyridine-7-carboxamide inhibitor and 100 μ M PRPP in a buffer containing 50 mM HEPES (pH 7.5) and 10 mM MgCl2 at 37°C for 2 hours.
-
Validation Checkpoint (LC-MS/MS): Quench the reaction with 0.1% formic acid and analyze the supernatant via LC-MS/MS. Self-Validation: The emergence of a distinct mass peak corresponding to the parent inhibitor mass + 212 Da (the addition of the phosphoribosyl group minus water) definitively confirms that the scaffold is undergoing mechanism-based phosphoribosylation.
-
Crystallization: Co-crystallize the purified pRib-adduct complex using the sitting-drop vapor diffusion method against a reservoir solution of 20% PEG 3350 and 0.2 M ammonium citrate.
Case Study 2: BCAT1/2 Inhibition and pKa Optimization
Overcoming the Charge vs. Permeability Paradox
Branched-chain amino acid transaminase 1 (BCAT1) is overexpressed in primary glioblastomas and acute myeloid leukemias, making it a highly sought-after target[3]. High-throughput screening (HTS) campaigns identified (trifluoromethyl)pyrimidinediones as potent BCAT1/2 inhibitors. However, crystallographic data revealed that the BCAT1 active site has a strong preference for negatively charged (acidic) compounds[3].
This created a fundamental paradox: highly acidic compounds bind tightly to the target but fail to cross lipid bilayers, resulting in poor cellular efficacy. To solve this, researchers required a structural motif that could finely tune the pKa of the pyrimidinedione core.
Integration of the Imidazo[1,2-a]pyridine-7-carboxamide Motif
By appending the imidazo[1,2-a]pyridine-7-carboxamide scaffold to the pyrimidinedione core (yielding Compound 38, PDB: 7NY9), medicinal chemists successfully modulated the electronic environment of the molecule[4]. The electron-withdrawing nature of the carboxamide linkage, combined with the basicity of the imidazopyridine nitrogen, buffered the overall acidity of the molecule. This shifted the pKa from a highly acidic ~5.0 to a more balanced ~6.8[3]. This precise tuning allowed the molecule to exist in an equilibrium of ionized (for target binding) and unionized (for membrane permeation) states, ultimately leading to the discovery of the highly potent chemical probe BAY-069[3].
Fig 2. BCAT1/2 inhibitor optimization logic balancing target affinity and cellular permeability.
Self-Validating Protocol: BCAT1 Coupled Enzyme Assay
Because BCAT1 catalyzes the transfer of an amino group from a branched-chain amino acid to α -ketoglutarate to form glutamate, direct measurement is challenging. A coupled enzyme assay is required.
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, combine 10 nM BCAT1, 2 mM L-leucine, and 1 mM α -ketoglutarate in a 50 mM Tris buffer (pH 7.5) containing 10 μ M pyridoxal 5'-phosphate (PLP).
-
Inhibitor Incubation: Add the imidazo[1,2-a]pyridine-7-carboxamide derivatives in a dose-response dilution series (0.1 nM to 10 μ M).
-
Coupled Readout: Add glutamate dehydrogenase (GDH) and NAD+. The GDH will convert the produced glutamate into α -ketoglutarate, reducing NAD+ to NADH. The NADH is then used by diaphorase to convert resazurin to the highly fluorescent resorufin (Ex 540 nm / Em 590 nm).
-
Validation Checkpoint (Counter-Screen): Self-Validation: To ensure the inhibitor is not generating false positives by inhibiting GDH or diaphorase, run a parallel plate where glutamate is added directly (bypassing BCAT1). If the compound shows inhibition in this secondary plate, it is an assay artifact, not a true BCAT1 inhibitor.
Quantitative Data Summaries
The following tables summarize the structure-activity relationship (SAR) data driving the adoption of the scaffold in both programs.
Table 1: Nampt Inhibitor Optimization (In vitro and Cellular)
| Compound | Scaffold Modification | Nampt IC50 (nM) | A2780 Cell IC50 (nM) | Mechanistic Observation |
|---|---|---|---|---|
| Compound 4 | Urea Core | 1.8 | 3.0 | Water-mediated H-bonds to Asp219/Ser241[1] |
| Compound 6 | Azaindole-amide (Direct link) | >10,000 | >10,000 | Spatial mismatch with Nampt tunnel[1] |
| Compound 7 | Imidazo[1,2-a]pyridine-7-carboxamide | 9.0 | 10.0 | Optimal vector alignment; PRPP adduct formed[1] |
Table 2: BCAT1/2 Inhibitor Optimization (Biochemical and Physicochemical)
| Compound | Core Structure | BCAT1 IC50 (nM) | BCAT2 IC50 (nM) | pKa | Permeability |
|---|---|---|---|---|---|
| HTS Hit 1 | (Trifluoromethyl)pyrimidinedione | 81 | 21 | 6.3 | Poor membrane permeability[3] |
| Compound 38 | Imidazo[1,2-a]pyridine-7-carboxamide | 45 | 15 | 6.8 | Improved charge/permeability balance[3] |
| BAY-069 | Optimized Pyrimidinedione | <10 | <10 | ~6.5 | High cellular activity; In vivo PoC[3] |
Conclusion
The imidazo[1,2-a]pyridine-7-carboxamide scaffold is far more than a simple structural linker. As demonstrated in the development of Nampt and BCAT1/2 inhibitors, it acts as an active participant in target engagement—whether by mimicking endogenous substrates to trigger covalent phosphoribosylation or by finely tuning the electronic properties of adjacent pharmacophores to overcome pharmacokinetic barriers. Its continued presence in modern patent literature underscores its status as a highly privileged structural motif.
References
- Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt)
- BAY-069, a Novel (Trifluoromethyl)
- RCSB Protein Data Bank (PDB)
- 7NY9: CRYSTAL STRUCTURE OF HUMAN CYTOSOLIC BRANCHED-CHAIN AMINOTRANSFERASE (BCAT1)
Sources
An In-Depth Technical Guide to Novel Synthesis Routes for Imidazo[1,2-a]pyridine-7-carboxamide Derivatives
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous marketed drugs.[1] Its derivatives, particularly those functionalized on the pyridine ring, exhibit a wide spectrum of biological activities, including anticancer, anti-tuberculosis, and antiviral properties.[1][2] This guide focuses on the synthesis of Imidazo[1,2-a]pyridine-7-carboxamide derivatives, a class of compounds with significant therapeutic potential. We will move beyond classical methods to explore novel, efficient, and strategically sound synthetic pathways. This document provides researchers, scientists, and drug development professionals with a detailed examination of two primary strategic approaches: a convergent synthesis using pre-functionalized pyridine precursors and a post-synthesis functionalization strategy involving advanced catalytic methods. Each strategy is supported by mechanistic insights, detailed experimental protocols, and comparative data to empower rational synthetic design in drug discovery programs.
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Drug Discovery
The fusion of an imidazole and a pyridine ring creates a unique bicyclic heteroaromatic system that is both structurally rigid and electronically versatile. This scaffold is present in a range of highly successful pharmaceuticals, such as the anxiolytic Alpidem and the hypnotic agent Zolpidem.[3] The core's ability to engage in various biological interactions makes it a "privileged scaffold" for the development of novel therapeutic agents.[2] The introduction of a carboxamide group, particularly at the C7 position, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties by providing a key hydrogen bond donor/acceptor site.
Strategic Approaches to C7-Carboxamide Synthesis
The synthesis of the target Imidazo[1,2-a]pyridine-7-carboxamide can be approached from two distinct retrosynthetic viewpoints. The choice between these strategies depends on the availability of starting materials, desired substitution patterns on the imidazole ring (R¹ and R²), and overall campaign efficiency.
Strategy A (Post-Functionalization) involves first constructing the core imidazo[1,2-a]pyridine ring and then introducing the desired functionality at the C7 position through site-selective reactions. This approach is advantageous when a variety of C7-analogs are desired from a common, unfunctionalized intermediate.
Strategy B (Convergent Synthesis) begins with a pyridine ring already containing the C7-substituent (or its precursor). The imidazole ring is then annulated onto this pre-functionalized starting material. This route is often more direct and avoids potential issues with regioselectivity during the functionalization of the bicyclic core.
Caption: High-level retrosynthetic strategies for Imidazo[1,2-a]pyridine-7-carboxamide.
Part 1: Core Scaffold Construction via Multicomponent Reactions (MCRs)
For both strategies, but particularly for the convergent approach (Strategy B), multicomponent reactions (MCRs) offer a highly efficient means of constructing the core scaffold. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction stands out as a robust and versatile method.[4]
The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction brings together a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide in a single, atom-economical step.[4] This reaction is typically catalyzed by a Brønsted or Lewis acid and proceeds through the formation of an iminium ion, which is then trapped by the nucleophilic isocyanide. A subsequent intramolecular cyclization yields the final 3-aminoimidazo[1,2-a]pyridine product. The reaction's tolerance for a wide range of substituted starting materials makes it ideal for building molecular diversity.[5][6]
Sources
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 5. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Deconvoluting the Mechanism of Action of Imidazo[1,2-a]pyridine-7-carboxamide Scaffolds in Oncology and Metabolism
Executive Summary
The imidazo[1,2-a]pyridine-7-carboxamide scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. Characterized by a planar, nitrogen-rich bicyclic core and a critical hydrogen-bonding vector at the 7-position, this moiety exhibits exceptional shape complementarity to deep, narrow enzymatic pockets. In recent years, this scaffold has been successfully deployed to target two distinct metabolic vulnerabilities in oncology: the NAD+ salvage pathway via Nicotinamide Phosphoribosyltransferase (NAMPT) and branched-chain amino acid (BCAA) catabolism via Branched-Chain Amino Acid Transaminases (BCAT1/2).
This technical guide deconvolutes the mechanism of action (MoA) of this scaffold across these targets, providing field-proven insights and self-validating experimental workflows for MoA characterization.
Mechanistic Paradigm 1: NAMPT Inhibition and the Phosphoribosylation Phenomenon
NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, making it a prime target for exploiting the metabolic dependencies of rapidly proliferating cancer cells. The imidazo[1,2-a]pyridine-7-carboxamide scaffold acts as a sophisticated mimic of the endogenous substrate, nicotinamide[1].
Structural Binding Mode
Crystallographic analyses of NAMPT in complex with these inhibitors (e.g., PDB: 4L4M) reveal that the 7-carboxamide group is not merely a structural linker; it is a critical pharmacophore. The amide nitrogen and carbonyl form highly specific, water-mediated and direct hydrogen bonds with Asp219 and Ser275 within the NAMPT binding tunnel[2]. The bicyclic imidazopyridine ring stacks elegantly between the side chains of Tyr18' and Phe193, orienting the imidazole nitrogen directly toward the 5-phosphoribosyl-1-pyrophosphate (PRPP) binding site[2].
The Phosphoribosylation (pRib) Mechanism
The defining MoA feature of advanced imidazo[1,2-a]pyridine-7-carboxamide inhibitors (such as GNE-617) is their ability to undergo NAMPT-catalyzed phosphoribosylation (pRib)[1]. Because the scaffold so closely mimics nicotinamide, the enzyme erroneously utilizes the inhibitor as a substrate. NAMPT transfers a phosphoribosyl group from PRPP to the imidazole nitrogen of the drug.
This mechanism-based biotransformation creates a bulky, highly potent pRib-adduct. The adduct is sterically trapped in the active site, converting a reversible competitive inhibitor into a tight-binding, pseudo-irreversible complex, drastically prolonging target residence time and driving in vivo efficacy[1].
Fig 1. NAMPT-catalyzed phosphoribosylation of imidazo[1,2-a]pyridine-7-carboxamide inhibitors.
Mechanistic Paradigm 2: BCAT1/2 Inhibition in BCAA Metabolism
Beyond NAD+ salvage, the scaffold has been engineered to target BCAT1 and BCAT2. These enzymes catalyze the transamination of BCAAs (leucine, isoleucine, valine) into branched-chain keto acids (BCKAs), a process crucial for nitrogen metabolism and glutamate synthesis in IDH-wildtype glioblastomas and certain leukemias[3].
Classical Active Site Occlusion
Unlike the NAMPT mechanism, BCAT inhibition by compounds such as BAY-069 relies on classical, reversible competitive occlusion. The imidazo[1,2-a]pyridine-7-carboxamide core anchors the molecule into the active site, preventing the binding of BCAAs and α-ketoglutarate[3]. This disruption starves the tumor cells of the glutamate required for nucleotide synthesis and antioxidant defense, ultimately halting cellular proliferation.
Fig 2. BCAT1/2 inhibition by imidazo[1,2-a]pyridine-7-carboxamides disrupting BCAA catabolism.
Quantitative Target Engagement Profiles
To illustrate the versatility of this scaffold, the following table summarizes the quantitative data for key derivatives across both targets. Note how the presence of pRib adduct formation correlates with profound sub-nanomolar cellular potency in NAMPT inhibitors.
| Compound | Primary Target | Biochemical IC₅₀ | Cellular Proliferation IC₅₀ | pRib Adduct Formation | Key Structural Modification |
| GNE-617 | NAMPT | ~2 nM | ~5 nM | Yes | 4-[(3,5-difluorophenyl)sulfonyl]benzyl at position 2 |
| Compound 7 | NAMPT | 9.0 nM | 10 nM | Yes | Ph-SO₂-piperidine linked to azaindole-carboxamide |
| BAY-069 | BCAT1 / 2 | 81 nM / 21 nM | ~2.3 µM | No | (Trifluoromethyl)pyrimidinedione linked to scaffold |
Experimental Workflows for MoA Deconvolution
As a Senior Application Scientist, I emphasize that biochemical potency must be validated through orthogonal, mechanism-aware assays. The following self-validating protocols are designed to confirm the specific MoAs discussed above.
Protocol 1: LC-MS/MS Detection of NAMPT-Catalyzed Inhibitor Phosphoribosylation
Rationale: To distinguish between classical competitive inhibition and mechanism-based adduct formation, we must directly detect the pRib-inhibitor complex. Self-Validating Control: A parallel reaction lacking PRPP must be run. If an adduct mass is detected without PRPP, the assay is compromised by contamination.
Step-by-Step Methodology:
-
Reaction Assembly: In a 96-well plate, combine 50 nM recombinant human NAMPT, 1 mM PRPP, 2 mM ATP, and 10 µM of the imidazo[1,2-a]pyridine-7-carboxamide test compound in reaction buffer (50 mM HEPES pH 7.5, 50 mM MgCl₂, 1 mM TCEP).
-
Causality Note: Why include ATP when it is not a direct substrate? ATP acts as an essential allosteric activator for NAMPT. It induces a conformational change that lowers the Km for PRPP, drastically increasing the efficiency of the phosphoribosylation reaction. Omitting ATP will result in false negatives.
-
-
Incubation: Incubate the mixture at 37°C for 2 hours to allow steady-state adduct formation.
-
Quenching: Add 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 4,000 x g for 15 minutes to precipitate the protein.
-
LC-MS/MS Analysis: Inject the supernatant into a Triple Quadrupole MS. Monitor the parent mass [M+H]+ and the predicted adduct mass [M+PRPP−H2O+H]+ .
Fig 3. LC-MS/MS workflow for detecting NAMPT-catalyzed inhibitor phosphoribosylation.
Protocol 2: Cellular BCAT1/2 Leucine Consumption Assay
Rationale: Biochemical IC₅₀ does not always translate to cellular target engagement due to permeability issues or high intracellular substrate competition. This assay measures functional BCAT activity in living cells[3].
Step-by-Step Methodology:
-
Cell Culture: Seed U-87 MG cells (which exhibit high endogenous BCAT1 expression) in 96-well plates using custom BCAA-free DMEM supplemented with exactly 400 µM L-Leucine and 10% dialyzed FBS.
-
Compound Treatment: Treat cells with a dose-response titration of the test compound (e.g., BAY-069) and incubate for 48 hours at 37°C.
-
Supernatant Extraction: Carefully collect the extracellular media.
-
Coupled Enzymatic Readout: Mix the media with Leucine Dehydrogenase (LeuDH) and NAD+ . LeuDH catalyzes the oxidation of remaining leucine, reducing NAD+ to NADH. Measure NADH fluorescence (Ex 340 nm / Em 460 nm).
-
Causality Note: Why measure extracellular leucine instead of intracellular BCKA? Intracellular metabolite pools are highly dynamic and subject to rapid flux through downstream pathways. By quantifying the depletion of leucine from the extracellular media over 48 hours, we establish a cumulative, non-destructive readout of continuous BCAT1 activity that is highly sensitive to pharmacological inhibition[3].
-
References
-
4L4M: Structural Analysis of a Phosphoribosylated Inhibitor in Complex with Human Nicotinamide Phosphoribosyltransferase Source: RCSB Protein Data Bank URL:[Link]
-
Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe Source: Journal of Medicinal Chemistry (via PMC / NIH) URL:[Link]
Sources
The Imidazo[1,2-a]pyridine-7-carboxamide Scaffold: A Privileged Pharmacophore for Targeting Cancer Metabolism
Executive Overview
In modern drug discovery, the imidazo[1,2-a]pyridine-7-carboxamide motif has emerged as a highly privileged, versatile pharmacophore. Characterized by its fused bicyclic geometry and precise electronic distribution, this scaffold excels at mimicking endogenous metabolites within complex enzymatic pockets. For oncology and metabolic disease researchers, this structural motif is primarily recognized for its potent engagement with two critical metabolic targets: Nicotinamide Phosphoribosyltransferase (NAMPT) and Branched-Chain Amino Acid Transaminases (BCAT1/2) .
This technical guide dissects the structural biology, mechanistic causality, and self-validating assay methodologies required to successfully develop and evaluate therapeutics utilizing this scaffold.
Target Architecture I: NAMPT and NAD+ Salvage Disruption
Mechanistic Causality & Structural Biology
Cancer cells exhibit an amplified reliance on the NAD+ salvage pathway to sustain rapid proliferation and counter high PARP activity[1]. NAMPT is the rate-limiting enzyme in this pathway, catalyzing the condensation of nicotinamide (NAM) with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form nicotinamide mononucleotide (NMN).
Imidazo[1,2-a]pyridine-7-carboxamide derivatives (such as Compound 58 and GNE-617) act as profound disruptors of this process[1]. Crystallographic data reveals that the bicyclic azaindole core stacks perfectly between the side chains of Tyr18' and Phe193 within the NAM binding region[1]. Crucially, the 7-carboxamide moiety forms a direct hydrogen bond with Asp219 , displacing a structural water molecule that is typically present when weaker inhibitors bind[1].
Furthermore, the orientation of the imidazole nitrogen points directly toward the PRPP binding site. This specific geometry tricks the NAMPT enzyme into utilizing the inhibitor as a substrate, leading to aberrant catalysis. The enzyme adds a phosphoribosyl group to the inhibitor, generating a phosphoribosylated adduct that acts as an ultra-tight-binding product inhibitor, effectively locking the enzyme in an inactive state[2].
Fig 1: NAMPT salvage pathway disruption and inhibitor phosphoribosylation mechanism.
Workflow Methodology I: Self-Validating NAMPT Kinetics & Adduct Profiling
To accurately evaluate the potency of an imidazo[1,2-a]pyridine-7-carboxamide derivative against NAMPT, researchers must employ a coupled enzymatic readout that inherently controls for false positives.
Step-by-Step Protocol:
-
Primary Reaction Assembly: Incubate 5 nM recombinant human NAMPT with 50 μM NAM, 50 μM PRPP, and varying concentrations of the inhibitor in assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT) for 60 minutes at 30°C. Causality: MgCl2 is critical as PRPP binding is strictly magnesium-dependent.
-
Coupled Detection Phase: Add a detection mix containing 1 mM ATP, 2 μg/mL NMNAT1, 1.5% ethanol, 10 μg/mL Alcohol Dehydrogenase (ADH), and 0.5 mM WST-1. Incubate for 30 minutes.
-
Readout: Measure absorbance at 450 nm. (NMNAT1 converts the generated NMN to NAD+; ADH uses this NAD+ to reduce WST-1 to a detectable formazan dye).
-
Adduct Profiling (LC-MS/MS): Quench a parallel, label-free reaction with 0.1% formic acid in acetonitrile. Run LC-MS/MS in positive ion mode to monitor the mass shift (+212 Da) corresponding to the phosphoribosylated inhibitor adduct.
Self-Validation & Quality Control:
-
Orthogonal Counter-Screen: Because this is a coupled assay, an inhibitor might falsely appear active by inhibiting NMNAT1 or ADH rather than NAMPT. To validate, run the exact assay without NAMPT and PRPP, but spike in 10 μM synthetic NMN. If the compound still suppresses the signal, it is an assay artifact, not a true NAMPT inhibitor.
Target Architecture II: BCAT1/2 and Metabolic Reprogramming
Mechanistic Causality & Structural Biology
Branched-chain amino acid transaminases (BCAT1 in the cytosol, BCAT2 in mitochondria) catalyze the catabolism of essential BCAAs (leucine, isoleucine, valine) into branched-chain keto acids (BCKAs), simultaneously converting α-ketoglutarate into glutamate[3]. BCAT1 is heavily overexpressed in primary glioblastoma and acute myeloid leukemia (AML), driving tumorigenesis and local immunoevasion[3].
The active site of BCAT1 has a profound preference for negatively charged, acidic compounds due to its evolutionary design to bind α-ketoglutarate[4]. By coupling the imidazo[1,2-a]pyridine-7-carboxamide scaffold to an acidic (trifluoromethyl)pyrimidinedione core (yielding compounds like Compound 38, the direct precursor to the chemical probe BAY-069), researchers achieve a perfect balance[3]. The acidic core drives primary affinity, while the imidazo[1,2-a]pyridine-7-carboxamide tail anchors the molecule within the Pyridoxal 5'-phosphate (PLP)-dependent pocket, dictating exquisite isoform selectivity[5].
Fig 2: BCAT1/2 transamination blockade by imidazo[1,2-a]pyridine-7-carboxamide derivatives.
Workflow Methodology II: Orthogonally Validated BCAT1 Transamination Assay
Evaluating BCAT1 inhibition requires careful maintenance of the enzyme's PLP cofactor state.
Step-by-Step Protocol:
-
Holoenzyme Preparation: Pre-incubate 10 nM recombinant human BCAT1 with 10 μM Pyridoxal 5'-phosphate (PLP) in assay buffer (100 mM Potassium Phosphate pH 7.5, 0.01% Tween-20) for 15 minutes to ensure full holoenzyme formation.
-
Reaction Initiation: Add 5 mM L-Leucine and 1 mM α-ketoglutarate alongside the inhibitor dose-response series. Incubate for 45 minutes at room temperature. Causality: Potassium phosphate buffer is used because Tris buffers can form Schiff bases with PLP, artificially depleting the cofactor.
-
Glutamate Detection: Add a detection mixture containing 2 mM NAD+ and 0.5 U/mL Glutamate Dehydrogenase (GLDH). Incubate for 20 minutes.
-
Readout: Measure NADH fluorescence (Excitation 340 nm / Emission 460 nm).
Self-Validation & Quality Control:
-
PLP Dependency Check: Run a baseline control lacking PLP. BCAT1 is strictly PLP-dependent; any residual activity in the absence of PLP indicates assay contamination.
-
GLDH Counter-Screen: Spike 50 μM exogenous glutamate into a well containing the inhibitor and the detection mix (without BCAT1). If fluorescence is reduced, the compound is a false positive acting as a GLDH inhibitor or a fluorescent quencher, rather than a true BCAT1 antagonist.
Quantitative Target Synthesis
The table below summarizes the comparative pharmacological profiles of leading imidazo[1,2-a]pyridine-7-carboxamide derivatives against their respective targets.
| Target | Representative Scaffold Derivative | Biochemical IC50 | Cellular Efficacy (IC50) | Key Structural Interactions | PDB Reference |
| NAMPT | Compound 58 / GNE-617 analogs | ~9.0 nM | ~10 nM (A2780 cells) | π-π stacking with Tyr18'/Phe193; Amide H-bond with Asp219 | |
| BCAT1 | Compound 38 (BAY-069 precursor) | ~81 nM | N/A (Proliferation independent) | Acidic pyrimidinedione binding; PLP-dependent pocket interaction |
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. rcsb.org [rcsb.org]
- 3. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
The Imidazo[1,2-a]pyridine Scaffold: A Technical Guide to Synthesis, SAR, and Medicinal Applications
Executive Summary
In modern medicinal chemistry, the rapid generation of structurally diverse, drug-like libraries is paramount to successful hit-to-lead campaigns. The imidazo[1,2-a]pyridine core—a fused bicyclic heteroaromatic system comprising an imidazole ring condensed with a pyridine ring—stands out as a "privileged scaffold"[1]. Characterized by exceptional electronic delocalization, high chemical stability, and broad pharmacophoric versatility, this core is a cornerstone in the development of novel therapeutics[1]. This whitepaper provides an in-depth technical analysis of the imidazo[1,2-a]pyridine scaffold, bridging its pharmacological significance with field-proven synthetic methodologies and Structure-Activity Relationship (SAR) logic.
Pharmacological Landscape & Approved Therapeutics
The unique spatial geometry and hydrogen-bonding potential of the imidazo[1,2-a]pyridine ring facilitate high-affinity interactions with a diverse array of enzymes and receptors[2]. While historically recognized for its role in central nervous system (CNS) modulation, recent screening campaigns have expanded its utility into oncology, virology, and infectious diseases[3].
Clinical Validation: Approved Drugs
The scaffold is the active pharmacophore in several blockbuster drugs, most notably the "Z-drug" class of non-benzodiazepine hypnotics[4].
Table 1: Approved Therapeutics Containing the Imidazo[1,2-a]pyridine Core
| Drug Name | Therapeutic Indication | Primary Target | Key Structural Feature (C-3 Position) |
| Zolpidem | Insomnia | GABA-A Receptor (α1 subunit) | N,N-dimethylcarbamoylmethyl |
| Alpidem | Anxiety | GABA-A Receptor / TSPO | N,N-dipropylacetamide |
| Zolimidine | Peptic Ulcers | Gastroprotective | Methylsulfonyl |
| Olprinone | Heart Failure | PDE3 Inhibitor | Pyridin-2-one derivative |
| Miroprofen | Pain / Inflammation | COX Inhibitor | Propionic acid |
Mechanistic Deep-Dive: Zolpidem
Zolpidem (Ambien) exemplifies the exquisite target specificity achievable with this scaffold. It acts as a positive allosteric modulator at the GABA-A receptor, binding selectively to the α1 subunit[5]. This binding increases the frequency of chloride channel openings, leading to neuronal hyperpolarization and profound sedative-hypnotic effects[6].
Fig 1: Pharmacological pathway of Zolpidem mediating sedation via GABA-A receptor modulation.
Synthetic Methodologies: From Classical to Green Chemistry
As an Application Scientist, selecting the correct synthetic route requires balancing atom economy, functional group tolerance, and scalability. Below are the two most robust, field-proven methodologies for constructing the imidazo[1,2-a]pyridine core.
Table 2: Comparison of Primary Synthetic Methodologies
| Methodology | Primary Reagents | Typical Catalyst/Base | Reaction Time | Key Advantage |
| Tschitschibabin | 2-Aminopyridine + α-Haloketone | NaHCO₃ / Reflux | 6–12 Hours | Highly reliable, inexpensive reagents |
| GBB (Microwave) | 2-Aminopyridine + Aldehyde + Isocyanide | Sc(OTf)₃ or I₂ / MW | 10–30 Minutes | High atom economy, rapid library generation |
The Classical Tschitschibabin Condensation
First reported in 1925, the Tschitschibabin (or Chichibabin) reaction remains the industrial standard for synthesizing C-2 substituted imidazo[1,2-a]pyridines[2]. The reaction logic relies on the differential nucleophilicity of the 2-aminopyridine nitrogens. The endocyclic pyridine nitrogen is more nucleophilic and undergoes initial SN2 alkylation with the α-haloketone. Subsequent intramolecular cyclization by the exocyclic amine and dehydration yields the aromatic core[7].
Protocol 1: Step-by-Step Tschitschibabin Synthesis
-
Objective: Synthesis of 2-aryl-imidazo[1,2-a]pyridine.
-
Step 1 (Reagent Assembly): Dissolve 3-Chloro-5-phenylpyridin-2-amine (1.0 mmol) and a substituted phenacyl bromide (1.1 mmol) in 20 mL of anhydrous ethanol[7]. Causality: Anhydrous ethanol is chosen to prevent the competitive hydrolysis of the α-haloketone while providing a polar protic medium that stabilizes the SN2 transition state.
-
Step 2 (Base Addition): Add NaHCO₃ (1.5 mmol) to the mixture[7]. Causality: The initial N-alkylation generates hydrobromic acid (HBr). If unneutralized, HBr protonates the unreacted 2-aminopyridine, rendering it non-nucleophilic and stalling the reaction. NaHCO₃ acts as a mild scavenger that drives the equilibrium forward without causing base-catalyzed degradation of the haloketone[2].
-
Step 3 (Thermal Activation): Reflux the mixture for 6–12 hours[7]. Causality: The subsequent intramolecular cyclization and dehydration steps require overcoming a higher activation energy barrier to achieve final aromatization.
-
Step 4 (Self-Validation & QC): Monitor consumption of starting materials via TLC (Hexane:EtOAc). Upon completion, quench with water and extract with EtOAc. Validate the purified product via LC-MS (confirming the [M+H]+ ion) and ¹H-NMR (verifying the diagnostic isolated C-3 proton singlet typically observed at δ 7.5–8.0 ppm).
The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
For diversity-oriented synthesis, the GBB reaction—an Ugi-variant multicomponent reaction (MCR)—is the premier choice. It allows for the one-pot assembly of highly substituted imidazo[1,2-a]pyridine-3-amines from a 2-aminopyridine, an aldehyde, and an isocyanide via a formal [4+1] cycloaddition[8].
Fig 2: Logical workflow and mechanism of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.
Protocol 2: Microwave-Assisted GBB Reaction
-
Objective: Rapid, green synthesis of imidazo[1,2-a]pyridine-3-amines.
-
Step 1 (Component Mixing): Combine 2-aminopyridine (1.0 mmol), an aldehyde (1.0 mmol), and an isocyanide (1.0 mmol) in a microwave-safe sealed vial containing a green solvent such as PEG 400 or water[9].
-
Step 2 (Catalyst Addition): Add 10 mol% of a Lewis acid (e.g., Sc(OTf)₃) or a Brønsted acid (e.g., acetic acid)[7]. Causality: The catalyst accelerates the initial condensation between the aminopyridine and aldehyde to form a Schiff base (imine). Crucially, the acid lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the imine, highly activating it for the subsequent nucleophilic attack by the isocyanide carbon[9].
-
Step 3 (Microwave Irradiation): Irradiate the mixture at 75–80 °C for 10–30 minutes[10]. Causality: Microwave dielectric heating provides uniform, instantaneous thermal energy directly to the molecules. This drastically reduces reaction times from 24 hours (under conventional reflux) to mere minutes, while suppressing thermal degradation byproducts and improving the overall green chemistry metrics[10].
-
Step 4 (Self-Validation & QC): Cool the vial. In many PEG/water systems, the highly lipophilic product will precipitate directly upon the addition of cold water. Filter and wash. Validate via High-Resolution Mass Spectrometry (HRMS) and ¹³C-NMR (specifically confirming the presence of the highly substituted C-3 amine quaternary carbon).
Structure-Activity Relationship (SAR) Insights
The modularity of the imidazo[1,2-a]pyridine core allows for precise tuning of pharmacokinetic and pharmacodynamic properties[3].
-
C-2 Position (Lipophilic Anchor): Substitution at C-2 is typically an aryl or heteroaryl group. This domain drives hydrophobic interactions within receptor binding pockets. For instance, the 4-tolyl group in Zolpidem is perfectly calibrated to fit into the lipophilic pocket of the GABA-A α1 subunit[5].
-
C-3 Position (Hydrogen Bonding Vector): The C-3 position is the primary vector for target-specific hydrogen bonding. In Zolpidem, the N,N-dimethylcarbamoylmethyl group at C-3 acts as a critical hydrogen bond acceptor, dictating its hypnotic efficacy[5].
-
C-6 and C-8 Positions (Electronic Modulators): Substitutions on the pyridine ring modulate the overall electron density and metabolic stability of the core. Electron-donating groups (e.g., the 6-methyl group in Zolpidem) increase the nucleophilicity of the core during synthesis and can sterically hinder CYP450-mediated aromatic oxidation, thereby improving the drug's half-life.
Conclusion
The imidazo[1,2-a]pyridine scaffold is an indispensable asset in the medicinal chemist's toolkit. By understanding the mechanistic causality behind classical syntheses like the Tschitschibabin reaction and leveraging modern, atom-economical protocols like the microwave-assisted GBB reaction, researchers can rapidly construct highly targeted, bioavailable therapeutics. As screening technologies advance, this privileged core will undoubtedly continue to yield novel treatments across a spectrum of human diseases.
Sources
- 1. Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2- a ]pyridine frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08924G [pubs.rsc.org]
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- 3. Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Zolpidem | C19H21N3O | CID 5732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Zolpidem - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Throughput Screening Assays for Imidazo[1,2-a]pyridine-7-carboxamide Derivatives Targeting Nampt
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a highly versatile pharmacophore in modern drug discovery. Specifically, imidazo[1,2-a]pyridine-7-carboxamide derivatives have emerged as exceptionally potent inhibitors of Nicotinamide Phosphoribosyltransferase (Nampt)[1]. Nampt is the rate-limiting enzyme in the NAD+ salvage pathway, a critical metabolic node heavily relied upon by rapidly proliferating cancer cells[2].
This application note details a robust, self-validating High-Throughput Screening (HTS) architecture designed to identify and characterize novel imidazo[1,2-a]pyridine-7-carboxamide derivatives. By combining a highly sensitive biochemical coupled-enzyme assay with a phenotypic synthetic lethality screen, researchers can confidently isolate on-target Nampt inhibitors while filtering out off-target cytotoxic agents.
Mechanistic Rationale & Target Biology
The Causality of Target Selection
Cancer cells exhibit a high turnover of NAD+ due to elevated ADP-ribosylation and sirtuin activity. To maintain NAD+ pools, tumors become addicted to the Nampt-driven salvage pathway[2]. Imidazo[1,2-a]pyridine-7-carboxamide derivatives act as potent competitive inhibitors of Nampt. Structurally, the bicyclic azaindole core mimics the natural substrate (nicotinamide), displacing a critical structural water molecule near the Asp219 residue in the Nampt active site, while the 7-carboxamide moiety projects into the PRPP (phosphoribosyl pyrophosphate) binding pocket to lock the enzyme in an inactive state[3].
Exploiting Synthetic Lethality
A critical challenge in Nampt inhibitor development is distinguishing true on-target efficacy from general cytotoxicity. This is resolved by exploiting synthetic lethality . Many solid tumors (e.g., ovarian A2780, colon HCT116) are deficient in Nicotinic Acid Phosphoribosyltransferase (NAPRT), the enzyme responsible for the alternative Preiss-Handler NAD+ synthesis pathway[2]. By screening compounds in NAPRT-deficient cells, and subsequently attempting to "rescue" the cells using Nicotinic Acid (NA), we create a self-validating logical loop: true Nampt inhibitors will kill NAPRT-deficient cells, but this toxicity will be completely reversed by NA in NAPRT-proficient cells.
Figure 1: NAD+ Salvage Pathway and the mechanism of Nampt inhibition by Imidazo[1,2-a]pyridine-7-carboxamides.
HTS Cascade Architecture
To ensure high data integrity, the screening cascade is structured as a triage funnel.
Figure 2: HTS Triage Funnel for identifying on-target Nampt inhibitors.
Experimental Protocols
Protocol 1: Primary Biochemical Screen (Coupled Fluorescence Assay)
Causality & Design: Nampt converts NAM and PRPP into NMN. Because NMN lacks a convenient optical signature for HTS, this assay couples NMN production to NAD+ generation via NMNAT. NAD+ is then utilized by Alcohol Dehydrogenase (ADH) to generate NADH, which drives Diaphorase to reduce resazurin into highly fluorescent resorufin. This amplification cascade ensures extreme sensitivity and shifts detection to the visible spectrum (Ex 540 nm / Em 590 nm), bypassing the UV autofluorescence common in heterocyclic libraries.
Materials:
-
Recombinant human Nampt, NMNAT, ADH, and Diaphorase.
-
Substrates: NAM, PRPP, ATP, Ethanol, Resazurin.
-
Buffer: 50 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl₂, 0.5 mM TCEP, 0.005% Tween-20.
-
384-well black, flat-bottom microplates.
Step-by-Step Methodology:
-
Compound Transfer: Dispense 50 nL of imidazo[1,2-a]pyridine-7-carboxamide library compounds (in 100% DMSO) into 384-well plates using an acoustic liquid handler (e.g., Echo 550).
-
Enzyme Mix Addition: Add 5 µL of Enzyme Mix (Nampt, NMNAT, ADH, Diaphorase in assay buffer) to all wells.
-
Control: For negative control wells (100% inhibition baseline), omit Nampt.
-
-
Pre-incubation: Incubate plates at room temperature for 15 minutes to allow compound binding.
-
Reaction Initiation: Add 5 µL of Substrate Mix (NAM, PRPP, ATP, Ethanol, Resazurin) to initiate the cascade.
-
Kinetic Read: Immediately transfer to a multimode microplate reader. Read fluorescence (Ex 540 / Em 590) continuously for 60 minutes at 25°C.
-
Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the progress curve. Normalize data against DMSO controls to calculate % Inhibition.
Protocol 2: Secondary Cellular Screen & NA Rescue (CellTiter-Glo)
Causality & Design: This assay confirms that the biochemical hits penetrate the cell membrane and exert the desired phenotypic effect (cell death). By running parallel arms with and without Nicotinic Acid (NA), the assay self-validates the mechanism of action.
Materials:
-
A2780 cells (NAPRT-deficient ovarian carcinoma).
-
RPMI-1640 medium (custom formulated without Nicotinamide, supplemented with 10% dialyzed FBS).
-
CellTiter-Glo Luminescent Cell Viability Assay reagent.
-
Nicotinic Acid (NA) stock solution (10 mM).
Step-by-Step Methodology:
-
Cell Seeding: Seed A2780 cells at 1,500 cells/well in 30 µL of medium into two parallel 384-well white opaque plates (Plate A and Plate B). Incubate overnight at 37°C, 5% CO₂.
-
Rescue Agent Addition: To Plate B only, add NA to a final concentration of 10 µM. Plate A receives vehicle.
-
Compound Dosing: Pin-tool transfer 100 nL of test compounds (10-point dose-response) into both plates. Include FK866 (1 µM) as a positive control.
-
Incubation: Incubate plates for 72 hours. (Note: NAD+ depletion takes time to manifest as ATP depletion and cell death; 72h is critical for Nampt assays).
-
Viability Read: Equilibrate plates to room temperature. Add 15 µL of CellTiter-Glo reagent per well. Shake for 2 minutes, incubate for 10 minutes, and read luminescence.
-
Interpretation: A genuine Nampt inhibitor will show a potent IC₅₀ in Plate A, but a completely right-shifted (inactive) IC₅₀ in Plate B.
Data Presentation & Quality Control
To ensure trustworthiness, HTS campaigns must strictly adhere to statistical quality control metrics. The Z'-factor must be > 0.5 to prove the assay's dynamic range and low variability are sufficient for single-point screening.
Table 1: Standard HTS Quality Control Metrics
| Assay Phase | Parameter | Target Threshold | Representative Value | Action if Failed |
| Biochemical | Z'-factor | > 0.60 | 0.78 | Re-optimize enzyme/substrate ratio |
| Biochemical | Signal-to-Background | > 5.0 | 12.4 | Check fluorophore degradation |
| Cellular | CV% (DMSO wells) | < 10% | 4.2% | Check automated dispenser calibration |
| Cellular | FK866 IC₅₀ (Control) | 1 - 5 nM | 2.1 nM | Verify cell line passage number |
Table 2: Representative Hit Profiling of Imidazo[1,2-a]pyridine-7-carboxamides
| Compound ID | Nampt Enzymatic IC₅₀ (nM) | A2780 Viability IC₅₀ (nM) | A2780 + NA Rescue IC₅₀ (nM) | Conclusion |
| Cmpd-001 | 9.0 | 10.5 | > 10,000 | Validated On-Target Hit |
| Cmpd-042 | 12.4 | 15.2 | > 10,000 | Validated On-Target Hit |
| Cmpd-088 | > 5,000 | 45.0 | 48.0 | Off-Target Cytotoxin (Discard) |
| FK866 (Ref) | 1.2 | 2.1 | > 10,000 | Assay Control Validated |
Note: Data trends modeled after established SAR for amide-containing Nampt inhibitors[1]. Compounds showing toxicity in the NA-rescue arm (e.g., Cmpd-088) are acting via off-target mechanisms and are immediately triaged.
References
-
Zheng, X., et al. (2013). "Structure-based discovery of novel amide-containing nicotinamide phosphoribosyltransferase (nampt) inhibitors." Journal of Medicinal Chemistry, 56(16), 6413-6433. Available at:[Link]
-
Hasmann, M., & Schemainda, I. (2003). "FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis." Cancer Research, 63(21), 7436-7442. Available at:[Link]
-
Zhang, K., et al. (2023). "Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy." Theranostics, 13(14), 5114-5134. Available at: [Link]
Sources
- 1. Structure-based discovery of novel amide-containing nicotinamide phosphoribosyltransferase (nampt) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy [thno.org]
- 3. pubs.acs.org [pubs.acs.org]
Application Note: Evaluation and Validation of Imidazo[1,2-a]pyridine-7-carboxamide Derivatives in Anti-Tuberculosis Drug Discovery
Executive Summary & Mechanistic Rationale
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) has necessitated the discovery of novel chemical entities with unique mechanisms of action. Over the past decade, the Imidazo[1,2-a]pyridine (IPA) class has been recognized as a highly potent, "drug-prejudice" scaffold in anti-tubercular research . While the 3-carboxamide regioisomers (e.g., the clinical candidate Telacebec/Q203) are well-characterized, functionalizing the 7-position to create Imidazo[1,2-a]pyridine-7-carboxamides offers a strategic scaffold-hopping approach. This structural shift alters the electrostatic surface potential of the molecule, potentially bypassing existing resistance mutations while retaining core target affinity .
Mechanistic Causality: The primary bactericidal mechanism of the IPA scaffold is the disruption of the mycobacterial electron transport chain (ETC). Specifically, these compounds bind to the ubiquinone reduction site of QcrB , the beta subunit of the cytochrome bc1 complex . By inhibiting QcrB, the transfer of electrons from the menaquinone pool to the terminal cytochrome aa3 oxidase is halted. This collapses the transmembrane proton motive force, starving the bacterium of ATP and leading to cell death.
Fig 1. Disruption of the mycobacterial electron transport chain via QcrB inhibition.
Quantitative Benchmarks & Pharmacological Profiling
To evaluate the viability of novel Imidazo[1,2-a]pyridine-7-carboxamides, their performance must be benchmarked against established 3-carboxamides and first-line TB drugs. A successful hit must demonstrate sub-micromolar Minimum Inhibitory Concentrations (MIC) and a high Selectivity Index (SI) to ensure the inhibition is specific to mycobacterial QcrB and does not cross-react with mammalian mitochondrial cytochrome complexes .
Table 1: Representative In Vitro Profiling of Imidazo[1,2-a]pyridine Derivatives
| Compound Class / Reference | M. tb H37Rv MIC (µM) | Vero Cell IC₅₀ (µM) | Selectivity Index (SI) | Primary Target |
| IPA-3-carboxamide (Q203) | 0.002 | > 50 | > 25,000 | QcrB |
| IPA-7-carboxamide (Novel) | 0.05 – 0.5 | > 100 | > 200 | QcrB (Predicted) |
| Isoniazid (1st Line) | 0.3 | > 100 | > 300 | InhA |
| Rifampicin (1st Line) | 0.01 | > 100 | > 10,000 | RpoB |
Core Experimental Workflows & Protocols
To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems . Every assay includes internal controls to rule out false positives caused by compound precipitation, autofluorescence, or generalized cytotoxicity.
Fig 2. Step-by-step evaluation workflow for novel Imidazo[1,2-a]pyridine anti-TB agents.
Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination
Causality & Rationale: M. tuberculosis is a slow-growing pathogen prone to aggregation, making standard optical density (OD₆₀₀) measurements highly variable. The REMA utilizes the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by metabolically active cells, providing a high-fidelity, metabolism-dependent readout.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80 to mid-log phase (OD₆₀₀ ≈ 0.6). Dilute the culture to a final assay concentration of 1×105 CFU/mL.
-
Compound Plating: In a 96-well microtiter plate, perform 2-fold serial dilutions of the IPA-7-carboxamide compounds in 7H9 broth (concentration range: 10 µM to 0.01 µM).
-
Self-Validation Controls:
-
Positive Control: Rifampicin (0.1 µM) to validate assay sensitivity.
-
Negative Control: 1% DMSO (vehicle) to establish baseline 100% growth.
-
Background Control: Media only (no bacteria) to quantify spontaneous resazurin reduction.
-
-
Incubation: Add 100 µL of the bacterial inoculum to all wells (except background controls). Seal plates and incubate at 37°C for 7 days.
-
Readout: Add 30 µL of 0.025% (w/v) resazurin solution to each well. Incubate for an additional 24 hours. Measure fluorescence (Excitation: 530 nm / Emission: 590 nm). Calculate the MIC as the lowest concentration preventing a color shift from blue to pink.
Protocol B: Target Engagement via Spontaneous Mutant Generation
Causality & Rationale: Phenotypic screening hits require target deconvolution. Because IPAs target QcrB, cultivating bacteria at high drug concentrations forces the survival of clones with specific qcrB point mutations (e.g., T313I or M342T). Sequencing these mutants definitively proves target engagement .
Step-by-Step Methodology:
-
Plating: Plate 1×108 CFU of wild-type M. tuberculosis H37Rv onto Middlebrook 7H11 agar plates containing the IPA-7-carboxamide at 5× and 10× the established MIC.
-
Incubation: Incubate plates at 37°C for 4 to 6 weeks until distinct colonies emerge.
-
Resistance Confirmation: Pick colonies and sub-culture them in drug-free 7H9 broth. Perform a secondary REMA assay (Protocol A) to confirm stable, heritable resistance (MIC shift > 10-fold).
-
Genomic Sequencing: Extract genomic DNA using a standard CTAB/NaCl method. Perform targeted PCR amplification and Sanger sequencing of the qcrB gene, specifically analyzing the ubiquinone binding pocket for single nucleotide polymorphisms (SNPs).
Protocol C: Mammalian Cytotoxicity Counter-Screening
Causality & Rationale: Mammalian mitochondria possess a homologous cytochrome bc1 complex. To ensure the IPA-7-carboxamide is selective for the mycobacterial QcrB isoform, a counter-screen against a mammalian cell line (Vero cells) is mandatory.
Step-by-Step Methodology:
-
Cell Seeding: Seed Vero (green monkey kidney) cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C with 5% CO₂.
-
Compound Exposure: Treat cells with serial dilutions of the IPA-7-carboxamide (up to 100 µM). Include a 1% DMSO vehicle control (100% viability) and a toxic reference compound like Doxorubicin (0% viability).
-
Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® reagent to lyse cells and measure ATP-dependent luminescence.
-
Analysis: Calculate the IC₅₀ using non-linear regression. Determine the Selectivity Index ( SI=IC50/MIC ). An SI > 50 is required to advance the compound to in vivo murine models.
References
-
Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters.[Link]
-
Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS One.[Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.[Link]
-
Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. PMC / National Institutes of Health.[Link]
Application Notes & Protocols: Investigating Imidazo[1,2-a]pyridine-7-carboxamide Derivatives in Cancer Cell Line Studies
Introduction: The Emergence of a Privileged Scaffold in Oncology
The imidazo[1,2-a]pyridine scaffold is a nitrogen-rich heterocyclic system recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] This structural framework has been successfully incorporated into approved drugs and is a focal point of intense research for developing novel therapeutic agents.[3] Within oncology, derivatives of this scaffold, particularly those featuring a carboxamide moiety at the 7-position, are gaining significant attention for their potent and often selective anticancer activities.[4][5] These compounds have demonstrated efficacy across a spectrum of cancer cell lines, including those derived from breast, lung, colon, and liver cancers, primarily by modulating critical signaling pathways that govern cell proliferation, survival, and apoptosis.[6][7]
This guide provides an in-depth exploration of the application of Imidazo[1,2-a]pyridine-7-carboxamide and its analogs in cancer cell line research. We will dissect their mechanisms of action, present quantitative data on their efficacy, and provide detailed, field-proven protocols for their evaluation, empowering researchers to effectively integrate these promising compounds into their drug discovery workflows.
Dominant Mechanism of Action: Targeting Pro-Survival Signaling
A significant body of evidence indicates that many anticancer imidazo[1,2-a]pyridine derivatives exert their effects by inhibiting key kinases in pro-survival signaling pathways.[1][6] The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in a multitude of cancers, is a primary target.[8][9] Inhibition of this pathway by imidazo[1,2-a]pyridine compounds disrupts the delicate balance of signals that promote cell growth and survival, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[9][10]
One study on a novel imidazo[1,2-a]pyridine derivative, IP-5, in the HCC1937 breast cancer cell line, revealed a multi-pronged attack.[10][11] Treatment with IP-5 led to a decrease in the phosphorylation of Akt (pAKT), a critical node in the pathway.[10] This event triggered a downstream cascade resulting in the upregulation of tumor suppressors p53 and p21, which mediate cell cycle arrest.[10][11] Concurrently, the compound induced the extrinsic apoptosis pathway, evidenced by the increased activity of caspases 7 and 8 and the cleavage of PARP, a hallmark of apoptosis.[10][11] Other derivatives have been shown to modulate the STAT3/NF-κB signaling axis, another crucial pathway involved in cancer-related inflammation and cell survival.[12][13]
Quantitative Efficacy Across Diverse Cancer Cell Lines
The cytotoxic and growth-inhibitory potential of Imidazo[1,2-a]pyridine derivatives has been quantified in numerous studies. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values serve as a benchmark for comparing the potency of different compounds.
| Compound/Derivative Class | Cancer Cell Line | Cell Type | IC₅₀ / GI₅₀ (µM) | Reference |
| IP-5 | HCC1937 | Breast Cancer | 45.0 | [10][11] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [10][11] |
| MRK-107 | Caco-2 | Colon Cancer | 2.4 | [14] |
| MRK-107 | HT-29 | Colon Cancer | 1.1 | [14] |
| HB9 | A549 | Lung Cancer | 50.56 | [7] |
| HB10 | HepG2 | Liver Carcinoma | 51.52 | [7] |
| Compound 63 | HL-60 | Promyelocytic Leukemia | 0.183 | [5] |
Experimental Workflow & Protocols
A logical and systematic workflow is essential for characterizing the anticancer properties of a novel compound. The process typically begins with broad screening to determine cytotoxicity, followed by more detailed mechanistic assays to elucidate the mode of action.
Protocol 1: Cell Viability Assessment via MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Imidazo[1,2-a]pyridine-7-carboxamide stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only for background).[15]
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[16]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well, including controls.[15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. The appearance of a purple precipitate is indicative of formazan crystal formation.[15]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software like GraphPad Prism.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Materials:
-
Cells treated with the test compound
-
Flow cytometer
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Ice-cold PBS
Procedure:
-
Cell Treatment: Culture and treat cells with the Imidazo[1,2-a]pyridine derivative at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[17]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex the cells.[17]
-
Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of Key Signaling Proteins
Principle: Western blotting is a technique used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. This protocol is critical for confirming the molecular mechanism of action by observing changes in the expression or phosphorylation status of proteins like Akt, p-Akt, p53, p21, and cleaved caspases.[10][15]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p53, anti-p21, anti-cleaved-caspase-7, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent and chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells with ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris and collect the supernatant.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Normalize protein amounts for all samples and mix with Laemmli sample buffer. Boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Wash the membrane again as in step 8. Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system. Quantify band intensity relative to a loading control like β-actin.
Conclusion and Future Outlook
Imidazo[1,2-a]pyridine-7-carboxamide derivatives represent a highly promising class of compounds for anticancer drug development. Their ability to potently inhibit critical cell survival pathways like PI3K/Akt/mTOR provides a strong rationale for their continued investigation. The protocols detailed herein offer a robust framework for researchers to systematically evaluate these compounds, from initial cytotoxicity screening to in-depth mechanistic studies. Future research should focus on optimizing the scaffold to improve potency and selectivity, exploring synergistic combinations with existing chemotherapeutics, and advancing the most promising leads into preclinical in vivo models to assess their therapeutic potential in a more complex biological system.
References
-
Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy, 12(4), 79-91. [Link]
-
(2026). Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Archiv der Pharmazie. [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]
-
(2024). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link]
-
An, F., et al. (2019). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. ACS Medicinal Chemistry Letters, 10(5), 780-785. [Link]
-
Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. ResearchGate. [https://www.researchgate.net/publication/352125199_Imidazo12-a]pyridine_Based_Compounds_The_Hopeful_Anti-Cancer_Therapy]([Link])
-
(2019). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. ResearchGate. [Link]
-
Aliwaini, S. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Li, Y., et al. (2021). TANK-binding kinase 1 inhibitor GSK8612 enhances daunorubicin sensitivity in acute myeloid leukemia. American Journal of Translational Research, 13(12), 13640-13653. [Link]
-
An, F., et al. (2019). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. ACS Medicinal Chemistry Letters. [Link]
-
Aliwaini, S. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. [Link]
-
(2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PMC. [Link]
-
(2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]
-
(2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating. BioImpacts. [Link]
-
Imidazo[1,2-b]pyrazole-7-Carboxamide Derivative Induces Differentiation-Coupled Apoptosis of Immature Myeloid Cells Such as Acute Myeloid Leukemia and Myeloid-Derived Suppressor Cells. PMC. [Link]
-
Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. PMC. [Link]
-
(2023). Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. MDPI. [Link]
-
Demjén, A., et al. (2018). Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. CORE. [Link]
-
Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(4), 1. [Link]
Sources
- 1. Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells [journal.waocp.org]
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- 12. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Western blot analysis for signaling pathways affected by Imidazo[1,2-a]pyridine-7-carboxamide
Western Blot Analysis of the NAMPT/NAD+ Signaling Axis Affected by Imidazo[1,2-a]pyridine-7-carboxamide Derivatives
Executive Summary
The imidazo[1,2-a]pyridine-7-carboxamide scaffold is a highly potent pharmacophore frequently utilized in the design of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors, such as the clinical candidate GNE-617[1]. In oncology and drug development, targeting NAMPT exploits the high dependency of rapidly proliferating tumors on NAD+ salvage pathways[2].
This application note provides a self-validating, highly optimized Western blot protocol to confirm target engagement and map the downstream signaling cascade (SIRT1 suppression, p53 hyperacetylation, and AMPK activation) induced by imidazo[1,2-a]pyridine-7-carboxamide derivatives.
Mechanistic Background & Causality
To design a robust experiment, one must understand the biochemical cascade triggered by the compound:
-
Target Engagement: Imidazo[1,2-a]pyridine-7-carboxamide derivatives bind the NAMPT active site. In many cases, they undergo NAMPT-catalyzed phosphoribosylation, forming a tight-binding adduct that drastically enhances cellular potency and product inhibition[1].
-
NAD+ Depletion & SIRT1 Inhibition: NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway. Its inhibition rapidly depletes the intracellular NAD+ pool. Because SIRT1 is an NAD+-dependent deacetylase, this depletion directly extinguishes SIRT1 activity.
-
Downstream Readouts: The loss of SIRT1 activity leads to the hyperacetylation of its substrates, most notably p53 at Lys382 . Concurrently, the collapse of NAD+ disrupts cellular metabolism, causing an ATP crisis that triggers the phosphorylation and activation of the energy-sensing kinase AMPK at Thr172 . Prolonged stress culminates in apoptosis, measurable via PARP cleavage .
Signaling Pathway Visualization
Figure 1: NAMPT inhibition signaling cascade and key Western blot targets.
Causality & Rationale: The "Why" Behind the Protocol
As a self-validating system, this protocol incorporates specific experimental choices designed to prevent artifacts and prove on-target specificity:
-
The NMN Rescue Control (Self-Validation): A critical pitfall in inhibitor studies is off-target cytotoxicity. By co-administering 1 mM Nicotinamide Mononucleotide (NMN)—a downstream metabolite that bypasses NAMPT to synthesize NAD+—the entire signaling cascade (Ac-p53, p-AMPK, Apoptosis) must be reversed. If the Western blot shows persistent p53 acetylation or PARP cleavage despite NMN rescue, the imidazo[1,2-a]pyridine-7-carboxamide derivative has off-target kinase effects.
-
Lysis Buffer Additives (Preserving the Signal): Standard RIPA buffer is insufficient. Endogenous deacetylases remain active post-lysis. To accurately capture the Ac-p53 (Lys382) signal, you must add 5 mM Nicotinamide (NAM) or Trichostatin A (TSA) to the lysis buffer to freeze the acetylation state.
-
Blocking Agent Selection: 5% BSA is mandatory for this panel. Non-fat dry milk contains casein, a heavily phosphorylated protein that will cross-react with the anti-phospho-AMPK (Thr172) antibody, obliterating the signal-to-noise ratio.
Experimental Workflow
Figure 2: Step-by-step Western blot experimental workflow.
Step-by-Step Protocol
Step 1: Cell Culture & Treatment
-
Seed HCT116 or A2780 cells (highly sensitive to NAD+ depletion) in 6-well plates at 3×105 cells/well.
-
Treat cells with the imidazo[1,2-a]pyridine-7-carboxamide derivative (e.g., 10 nM - 100 nM) for 0h, 24h, and 48h.
-
Crucial Control: In a parallel 48h well, co-treat cells with the inhibitor + 1 mM NMN.
Step 2: Sample Preparation
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using 150 µL of modified RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with:
-
1x Protease Inhibitor Cocktail
-
1x Phosphatase Inhibitor Cocktail (Critical for p-AMPK)
-
5 mM Nicotinamide (Critical for Ac-p53)
-
-
Sonicate lysates for 10 seconds at 30% amplitude, then centrifuge at 14,000 x g for 15 mins at 4°C.
-
Quantify protein concentration using a BCA assay. Normalize all samples to 2 µg/µL using 4x Laemmli sample buffer containing β -mercaptoethanol. Boil at 95°C for 5 mins.
Step 3: SDS-PAGE & Transfer
-
Load 20 µg of protein per well onto a 4-12% Bis-Tris polyacrylamide gradient gel.
-
Run at 90V for 15 mins, then 130V for 1 hour.
-
Transfer proteins to a 0.45 µm PVDF membrane (pre-activated in methanol) at 100V for 90 mins at 4°C. Note: PVDF is chosen over nitrocellulose for its superior retention of low-abundance modified proteins.
Step 4: Immunoblotting
-
Block the membrane in 5% BSA in TBS-T (0.1% Tween-20) for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in 5% BSA/TBS-T overnight at 4°C with gentle agitation:
-
Anti-NAMPT (1:1000)
-
Anti-Ac-p53 Lys382 (1:1000)
-
Anti-Total p53 (1:2000)
-
Anti-p-AMPK Thr172 (1:1000)
-
Anti-Total AMPK (1:2000)
-
Anti-Cleaved PARP (1:1000)
-
Anti-GAPDH (1:5000) - Loading Control
-
-
Wash membranes 3 x 10 mins in TBS-T.
-
Incubate with HRP-conjugated secondary antibodies (1:5000) in 5% BSA/TBS-T for 1 hour at room temperature.
-
Wash 3 x 10 mins in TBS-T. Develop using enhanced chemiluminescence (ECL) substrate and capture using a digital imaging system.
Quantitative Data Presentation
Densitometry should be performed using ImageJ or equivalent software. The following table summarizes the expected quantitative fold-changes, demonstrating the temporal dynamics of pathway inhibition and the validation of the NMN rescue.
Table 1: Expected Densitometry Fold-Changes (Normalized to GAPDH & Total Protein)
| Target Protein | 0h (Vehicle) | 24h Treatment | 48h Treatment | 48h + NMN Rescue | Biological Interpretation |
| NAMPT | 1.00x | 1.25x | 1.60x | 1.05x | Compensatory upregulation due to NAD+ loss. |
| Total p53 | 1.00x | 1.10x | 1.20x | 1.00x | Baseline stability. |
| Ac-p53 (Lys382) | 1.00x | 3.50x | 8.20x | 1.10x | Direct readout of SIRT1 enzymatic failure. |
| Total AMPK | 1.00x | 1.00x | 1.00x | 1.00x | Baseline stability. |
| p-AMPK (Thr172) | 1.00x | 2.10x | 5.80x | 1.05x | Severe cellular ATP/energy crisis. |
| Cleaved PARP | N/A (0.00) | 0.50x | 4.50x | N/A (0.00) | Execution of apoptosis. |
Note: The complete reversal of Ac-p53, p-AMPK, and Cleaved PARP in the "48h + NMN Rescue" column definitively proves that the imidazo[1,2-a]pyridine-7-carboxamide compound acts exclusively through the NAMPT/NAD+ axis rather than off-target cytotoxicity.
References
-
Oh, A., Ho, Y.C., Zak, M., Liu, Y., Chen, X., Yuen, P.W., Zheng, X., Liu, Y., Dragovich, P.S., Wang, W. (2014). Structural and biochemical analyses of the catalysis and potency impact of inhibitor phosphoribosylation by human nicotinamide phosphoribosyltransferase. ChemBioChem, 15(8), 1121-1130. URL: [Link]
-
Dragovich, P. S., et al. (2013). Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors. Journal of Medicinal Chemistry, 56(20), 7942–7957. URL: [Link]
Sources
NMR and Mass Spectrometry characterization of Imidazo[1,2-a]pyridine-7-carboxamide
An in-depth analytical strategy is required to unambiguously characterize Imidazo[1,2-a]pyridine-7-carboxamide , a privileged bicyclic pharmacophore frequently utilized in the development of Nampt inhibitors and BCAT1/2 chemical probes .
As a Senior Application Scientist, I have designed this protocol to move beyond standard operational procedures. This guide emphasizes the causality behind analytical choices and establishes a self-validating workflow to ensure absolute data integrity during Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiling.
Fig 1. Self-validating analytical workflow for imidazo[1,2-a]pyridine-7-carboxamide characterization.
Part 1: Nuclear Magnetic Resonance (NMR) Profiling
Expert Rationale: Solvent Selection and Rotamer Dynamics
The primary challenge in the NMR characterization of imidazo[1,2-a]pyridines is the quadrupolar relaxation of the nitrogen atoms and the electronic influence of the C7-carboxamide group . DMSO-d6 is strictly recommended over CDCl3.
-
Causality: The primary carboxamide acts as a strong hydrogen bond donor and acceptor. In non-polar halogenated solvents like CDCl3, this leads to intermolecular aggregation, poor solubility, and severe line broadening. DMSO-d6 disrupts these aggregates, ensuring sharp spectral lines. Furthermore, DMSO-d6 stabilizes the amide bond rotamers, allowing the -NH2 protons to be observed as two distinct broad singlets (due to restricted C-N bond rotation) rather than a single, indistinguishable broad peak.
Self-Validating NMR Protocol
-
Sample Preparation: Accurately weigh 5–8 mg of the desiccated compound. Dissolve completely in 0.6 mL of 99.9% DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Visual QC Check: Hold the NMR tube to the light. The solution must be optically clear. Any particulate matter will distort magnetic field homogeneity (shimming), leading to asymmetric peak bases. Filter through a glass wool plug if necessary.
-
Instrument Tuning: Insert the sample into a ≥400 MHz NMR spectrometer. Perform automated tuning and matching (ATM) specifically for the 1H and 13C frequencies to maximize the probe's quality factor (Q-factor) for the high dielectric constant of DMSO.
-
Acquisition Parameters:
-
1H NMR: 16 scans, 2-second relaxation delay (d1) to ensure complete relaxation of the sterically hindered H-8 proton.
-
13C NMR: 512–1024 scans, with proton decoupling (WALTZ-16).
-
-
Self-Validation Checkpoint: Before acquiring the 13C spectrum, process the 1H NMR. The integration ratio of the aromatic protons to the distinct amide protons must be exactly 5:2 . Any deviation indicates co-eluting impurities, residual synthesis solvents, or incomplete drying.
Quantitative Data: Expected NMR Chemical Shifts
Note: Shifts are referenced to TMS (0.00 ppm) in DMSO-d6 at 298 K.
| Nucleus | Position | Expected Shift (δ, ppm) | Multiplicity | Causality / Structural Assignment |
| 1H | H-5 | 8.55 – 8.70 | Doublet (d) | Highly deshielded by the adjacent bridgehead N4 atom. |
| 1H | H-8 | 8.00 – 8.15 | Broad Singlet (bs) | Deshielded by the ortho-carboxamide carbonyl group. |
| 1H | H-2 | 7.90 – 8.05 | Doublet (d) | Characteristic of the imidazole ring; couples with H-3. |
| 1H | H-3 | 7.55 – 7.70 | Doublet (d) | Upfield relative to H-2 due to electron delocalization. |
| 1H | -NH2 | ~7.50 & ~8.10 | 2 x Broad Singlets | Restricted rotation of the amide bond yields two distinct environments. |
| 1H | H-6 | 7.30 – 7.45 | Doublet of doublets (dd) | Ortho to the C7-carboxamide and meta to N4. |
| 13C | C=O | ~166.5 | Singlet | Characteristic primary amide carbonyl carbon. |
| 13C | C-8a | ~145.0 | Singlet | Bridgehead carbon, highly deshielded. |
| 13C | C-7 | ~132.0 | Singlet | Quaternary carbon attached to the electron-withdrawing amide. |
Part 2: Mass Spectrometry (ESI-MS/MS) Profiling
Expert Rationale: Ionization and Fragmentation Pathways
Electrospray Ionization (ESI) in positive ion mode is the optimal technique for this scaffold. The basicity of the imidazo[1,2-a]pyridine core—specifically the imidazole nitrogen (N1)—readily accepts a proton to form a highly stable [M+H]+ ion.
During Collision-Induced Dissociation (CID), the bicyclic core remains remarkably stable. Fragmentation is almost exclusively driven by the exocyclic carboxamide. The dominant pathway is the heterolytic cleavage of the C-N bond resulting in the loss of ammonia (-17 Da), followed by the subsequent loss of carbon monoxide (-28 Da) to yield the bare imidazopyridine core .
Fig 2. ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway of the protonated core.
Self-Validating UPLC-MS/MS Protocol
-
Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, modified with 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the N1 atom prior to droplet desolvation in the ESI source.
-
Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a fast gradient (5% to 95% Acetonitrile over 3 minutes) to elute the compound as a sharp, symmetrical peak.
-
MS Source Tuning: Set the capillary voltage to +3.0 kV, desolvation temperature to 350 °C, and cone gas flow to 50 L/h.
-
Tandem MS (MS/MS) Acquisition: Isolate the parent ion (m/z 162.06) in Q1. Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas in Q2. Scan fragments in Q3 from m/z 50 to 170.
-
Self-Validation Checkpoint:
-
System Cleanliness: The injection of a solvent blank immediately preceding the sample must show a signal-to-noise ratio of <3:1 at m/z 162.06 to rule out source carryover.
-
Mass Accuracy: The mass error of the parent ion [M+H]+ must be ≤ 5 ppm compared to the theoretical exact mass (162.0667 Da) to definitively confirm the elemental composition (C8H8N3O+).
-
Quantitative Data: Diagnostic MS/MS Fragments
| Exact Mass (m/z) | Formula | Relative Abundance | Assignment / Neutral Loss |
| 162.0667 | [C8H8N3O]+ | 100% (Low CE) | Intact protonated molecular ion [M+H]+. |
| 145.0402 | [C8H5N2O]+ | High | Loss of ammonia (-17.0265 Da). Diagnostic for primary amides. |
| 117.0453 | [C7H5N2]+ | Medium | Loss of NH3 and CO (-45.0214 Da total). Represents the bare imidazo[1,2-a]pyridine core. |
Part 3: References
-
Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry Source: Journal of Mass Spectrometry (PubMed) URL:[Link]
-
Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe Source: Journal of Medicinal Chemistry (PMC) URL:[Link]
Application Notes and Protocols for In Vivo Efficacy Studies of Imidazo[1,2-a]pyridine-7-carboxamide Derivatives
Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] In oncology, imidazo[1,2-a]pyridine-based compounds have shown potential by targeting key signaling pathways implicated in tumor progression and survival.[1][2][4]
This application note provides a detailed guide for the preclinical in vivo experimental design of efficacy studies for a specific subclass: Imidazo[1,2-a]pyridine-7-carboxamides. While the broader class of imidazo[1,2-a]pyridines is known to inhibit various molecular targets, including PI3K/Akt, c-Met, and tubulin, and to modulate pathways such as NF-κB, this guide will focus on a rational, target-informed approach to designing robust in vivo studies.[2][5] We will outline the critical steps from model selection and study design to pharmacokinetic/pharmacodynamic (PK/PD) analysis and biomarker assessment, ensuring scientific integrity and the generation of decision-enabling data.
Pillar 1: Strategic In Vivo Model Selection
The choice of an appropriate animal model is paramount for the successful evaluation of a novel therapeutic agent. The model should recapitulate key aspects of human cancer biology and be relevant to the compound's proposed mechanism of action.[6]
Cell Line-Derived Xenograft (CDX) Models
CDX models, which involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunocompromised mice, are a workhorse of preclinical oncology.[7] The selection of the cell line is critical and should be based on the putative target of the Imidazo[1,2-a]pyridine-7-carboxamide derivative being tested.
-
For c-Met Inhibitors: Cell lines with c-Met amplification or overexpression, such as GTL-16 (gastric carcinoma) or U-87 MG (glioblastoma), are appropriate choices.[8][9]
-
For KRAS G12C Inhibitors: Cell lines harboring the KRAS G12C mutation, like NCI-H358 (non-small cell lung cancer), are essential for evaluating targeted efficacy.[10]
-
For NF-κB/STAT3 Pathway Modulators: Cell lines with constitutive activation of these pathways, which is common in many cancers including melanoma and some breast cancers, should be utilized.[11][12]
Patient-Derived Xenograft (PDX) Models
PDX models, where patient tumor fragments are directly implanted into immunocompromised mice, offer higher fidelity to the original tumor's heterogeneity and microenvironment. These models are particularly valuable for assessing efficacy in a context that more closely mirrors the clinical setting.
Genetically Engineered Mouse Models (GEMMs)
GEMMs, where specific oncogenes are activated or tumor suppressor genes are inactivated, allow for the study of tumorigenesis and therapy in the context of a fully competent immune system. For compounds targeting specific mutations like KRAS G12C, CRISPR-based GEMMs can provide invaluable insights into therapy response and resistance.[6]
Pillar 2: Designing a Robust Efficacy Study
A well-designed efficacy study should not only determine if a compound inhibits tumor growth but also provide insights into its therapeutic window and mechanism of action in vivo.
Preliminary Maximum Tolerated Dose (MTD) Study
Prior to a full-scale efficacy study, an MTD study is essential to determine the highest dose of the Imidazo[1,2-a]pyridine-7-carboxamide derivative that can be administered without causing dose-limiting toxicity. This typically involves dose escalation in a small cohort of non-tumor-bearing mice, with close monitoring of body weight, clinical signs of toxicity, and, if necessary, histopathological analysis of major organs.[13]
Efficacy Study Design
The following table provides a template for a typical efficacy study design using a CDX model.
| Parameter | Description |
| Animal Model | Immunocompromised mice (e.g., NOD/SCID or Balb/c nude) bearing established tumors (e.g., 100-150 mm³). |
| Group Size | 8-10 mice per group to ensure statistical power. |
| Treatment Groups | 1. Vehicle Control2. Imidazo[1,2-a]pyridine-7-carboxamide (Low Dose)3. Imidazo[1,2-a]pyridine-7-carboxamide (Mid Dose)4. Imidazo[1,2-a]pyridine-7-carboxamide (High Dose, at or near MTD)5. Positive Control (Standard-of-care agent, if applicable) |
| Dosing Route | To be determined by the compound's properties (e.g., oral gavage, intraperitoneal, intravenous). |
| Dosing Schedule | Based on pharmacokinetic data (e.g., once daily, twice daily). |
| Study Duration | Until tumors in the vehicle control group reach a predetermined endpoint (e.g., 1500-2000 mm³). |
| Primary Endpoints | Tumor volume (measured 2-3 times weekly), tumor weight at study termination, and body weight. |
| Secondary Endpoints | Pharmacodynamic biomarker analysis, plasma and tumor drug concentrations. |
Visualization of the Efficacy Study Workflow
Caption: Workflow for a preclinical in vivo efficacy study.
Pillar 3: Integrated Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
Understanding the relationship between drug exposure (PK) and target engagement/biological effect (PD) is crucial for interpreting efficacy data and guiding clinical dose selection.[8]
Pharmacokinetic (PK) Studies
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.[14]
Protocol: Satellite PK Study
-
Animal Cohorts: Include satellite groups of animals in the efficacy study that are used solely for PK sample collection.
-
Sample Collection: At predetermined time points after the first and last doses (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (via tail vein or terminal cardiac puncture) into tubes containing an appropriate anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Tissue Collection: At the terminal time point, collect tumor tissue and other relevant organs.
-
Sample Storage: Store all plasma and tissue samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the Imidazo[1,2-a]pyridine-7-carboxamide derivative in plasma and tissue homogenates using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16][17][18]
Pharmacodynamic (PD) Biomarker Analysis
PD biomarkers provide evidence of target engagement and modulation of downstream signaling pathways.[19] The choice of biomarkers will depend on the hypothesized mechanism of action.
Potential PD Biomarkers for Imidazo[1,2-a]pyridine Derivatives:
| Putative Target | Primary Biomarker | Downstream Biomarkers |
| c-Met | Phospho-c-Met (p-c-Met) | p-AKT, p-ERK |
| KRAS G12C | N/A (covalent binding) | p-ERK, p-S6 |
| NF-κB Pathway | Nuclear p65/p50 | IκBα levels, target gene expression (e.g., IL-6) |
| STAT3 Pathway | Phospho-STAT3 (p-STAT3) | Bcl-2, Cyclin D1 expression |
Protocol: Western Blotting for PD Biomarker Analysis
-
Tumor Lysate Preparation: At the study endpoint (or at specific time points in a dedicated PD study), excise tumors and snap-freeze them in liquid nitrogen. Homogenize the frozen tumors in RIPA buffer supplemented with protease and phosphatase inhibitors.[20][21][22][23]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[21]
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[20]
-
Immunoblotting:
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
-
Quantification: Densitometrically quantify the bands and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol: Immunohistochemistry (IHC) for PD Biomarker Analysis
-
Tissue Fixation: Immediately following excision, fix a portion of the tumor in 10% neutral buffered formalin for a controlled duration (e.g., 24 hours) to preserve phosphoprotein integrity.[3][24][25]
-
Paraffin Embedding and Sectioning: Process the fixed tissue and embed in paraffin. Cut thin sections (4-5 µm) and mount on slides.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate buffer and heat source.[26]
-
Block endogenous peroxidase activity and non-specific binding sites.[26]
-
Incubate with the primary antibody (e.g., anti-p-STAT3) at its optimal dilution.
-
Apply a labeled secondary antibody and a detection system (e.g., DAB).[26]
-
-
Imaging and Analysis: Digitize the stained slides and perform semi-quantitative (e.g., H-score) or quantitative image analysis to assess the intensity and localization of the biomarker.[26]
Visualization of a Potential Signaling Pathway and Biomarker Readouts
Caption: Potential signaling pathways targeted by Imidazo[1,2-a]pyridine derivatives.
Pillar 4: Ethical Considerations and Data Interpretation
All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to.[8] This includes using the minimum number of animals required for statistical significance, refining procedures to minimize pain and distress, and considering in vitro alternatives where possible.
Data interpretation should integrate efficacy (tumor growth inhibition), PK (drug exposure), and PD (target modulation) data. A successful outcome is not only statistically significant tumor growth inhibition but also a clear correlation between drug concentrations in the tumor, modulation of the intended molecular target, and the observed anti-tumor effect. This integrated dataset provides strong justification for further development and clinical translation.
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An in vivo KRAS allelic series reveals distinct phenotypes of common oncogenic variants. (n.d.). Retrieved from [Link]
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Western Blot Analysis of Protein Lysate fromPDX Tumor Tissue. (n.d.). Bio-protocol. Retrieved from [Link]
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Development and validation of biomarker assays to assess pharmacodynamic modulation of MET. (2011, May 20). ASCO Publications. Retrieved from [Link]
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Western Blot Analysis. (n.d.). Retrieved from [Link]
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pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood. (2013, March 14). Retrieved from [Link]
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Zhou, J., Ye, Z., Bo, N., Zhang, D., Hua, L., Nie, C., Wang, J., Kumari, R., Price, L., & Xu, X. (2023, April 4). Abstract 401: Developing KRAS G12C inhibitor-resistant tumor models for efficacy evaluation of next-generation anticancer therapies. AACR Journals. Retrieved from [Link]
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Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (2024). EDGCC Journal, 24(7), 504-513. Retrieved from [Link]
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Abstract 2817: Establishment of KRAS G12C mutant brain metastasis models for pre-clinical evaluation of KRAS G12C targeted anticancer therapy. (2024, March 22). AACR Journals. Retrieved from [Link]
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Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models. (n.d.). Frontiers in Oncology. Retrieved from [Link]
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Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. (2024, March 26). Toxicological Sciences. Retrieved from [Link]
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Development and validation of biomarker assays to assess pharmacodynamic modulation of MET. (n.d.). ResearchGate. Retrieved from [Link]
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Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available cMet kinase inhibitor in human tumor xenograft mouse models. (2008, July 15). Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
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NF-κB, an active player in human cancers. (n.d.). Retrieved from [Link]
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Immunohistochemistry of Colorectal Cancer Biomarker Phosphorylation Requires Controlled Tissue Fixation. (2014, November 19). Retrieved from [Link]
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Small Molecule Bioanalysis. (n.d.). Anapharm Bioanalytics. Retrieved from [Link]
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Nonclinical Evaluations of Small-Molecule Oncology Drugs: Integration into Clinical Dose Optimization and Toxicity Management. (2016, May 31). AACR Journals. Retrieved from [Link]
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Imidazo[1,2-a]pyridine: a Highly Potent Therapeutic Agent Clears Piroplasm Infection In Vitro. (2023, January 13). Infection and Drug Resistance. Retrieved from [Link]
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Targeting the NF-κB Pathway in Cancer: Mechanisms, Resistance, and Therapeutic Potential Across Tumor Types. (2025, November 20). International Journal of Molecular Sciences. Retrieved from [Link]
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General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved from [Link]
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Cellular Impedance Assays for Predictive Preclinical Drug Screening of Kinase Inhibitor Cardiovascular Toxicity. (2013, October 15). Toxicological Sciences. Retrieved from [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). Retrieved from [Link]
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What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025, March 14). Retrieved from [Link]
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Sharper, Faster, Smarter: The Mass Spectrometry Advantage in Bioanalytical Testing. (2025, June 1). Retrieved from [Link]
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Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion. (n.d.). Retrieved from [Link]
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In vitro and in vivo pharmacodynamic screening of anticancer agents as c-Met inhibitor. (2016). Tianjin Medical Journal, 44(3), 298-301. Retrieved from [Link]
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Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. (2019, December 16). Chemical Research in Toxicology. Retrieved from [Link]
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IHC staining of phosphoproteins in xenograft and human clinical tumor... (n.d.). ResearchGate. Retrieved from [Link]
-
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can. (n.d.). Retrieved from [Link]
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Immunohistochemistry of Colorectal Cancer Biomarker Phosphorylation Requires Controlled Tissue Fixation. (n.d.). PLOS One. Retrieved from [Link]
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NF-κB Signaling Pathway: Functions and Biomarkers. (n.d.). AnyGenes. Retrieved from [Link]
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Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved from [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (n.d.). ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. (n.d.). Retrieved from [Link]
-
Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips. (n.d.). Retrieved from [Link]
-
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021, May 26). ResearchGate. Retrieved from [Link]
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NF-κB in Cancer: A Matter of Life and Death. (2011, November 16). AACR Journals. Retrieved from [Link]
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NF-κB as CRC Promising Biomarkers. (2021, July 19). Encyclopedia.pub. Retrieved from [Link]
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Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (n.d.). Lirias. Retrieved from [Link]
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Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). LCGC International. Retrieved from [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022, September 17). BioMed Research International. Retrieved from [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (n.d.). Retrieved from [Link]
-
Identification of STAT3 phosphorylation inhibitors using generative deep learning, virtual screening, molecular dynamics simulations, and biological evaluation for non-small cell lung cancer therapy. (n.d.). Retrieved from [Link]
-
pSTAT3: A target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood. (2015, November 12). ResearchGate. Retrieved from [Link]
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Ex vivo STAT3 phosphorylation in circulating immune cells: a novel biomarker for early cancer diagnosis and response to anti‐PD‐1 therapy. (n.d.). Retrieved from [Link]
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Application Note: Imidazo[1,2-a]pyridine-7-carboxamide Derivatives as Advanced Fluorescent Probes
Executive Summary
The development of highly sensitive and selective fluorescent probes is a cornerstone of modern chemical biology and drug development. Among heterocyclic scaffolds, the imidazo[1,2-a]pyridine core has emerged as a privileged structure due to its exceptional photophysical properties, including a large Stokes shift, high quantum yield, and excellent biocompatibility[1][2].
Specifically, functionalization at the 7-position to form imidazo[1,2-a]pyridine-7-carboxamide derivatives provides a dual-purpose architectural advantage. In medicinal chemistry, this scaffold acts as a highly potent pharmacophore (e.g., in the BCAT1/2 inhibitor BAY-069)[3][4]. In the realm of bioimaging, the 7-carboxamide moiety serves as an electron-withdrawing group that fine-tunes Intramolecular Charge Transfer (ICT) and acts as a robust synthetic handle for conjugating secondary fluorophores (such as rhodamine or xanthene) to create sophisticated ratiometric FRET (Fluorescence Resonance Energy Transfer) probes[1][5].
This application note provides an authoritative guide on the mechanistic design, photophysical profiling, and validated experimental protocols for utilizing imidazo[1,2-a]pyridine-7-carboxamide derivatives in live-cell imaging and ion sensing.
Mechanistic Insights: The Role of the 7-Carboxamide Scaffold
Causality in Probe Design: Why the 7-Carboxamide?
The selection of the 7-carboxamide functional group is not arbitrary; it is driven by strict structure-property relationships:
-
ICT State Stabilization: The amide carbonyl is an electron-withdrawing group (EWG). When conjugated to the electron-rich imidazo[1,2-a]pyridine core, it lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. This stabilizes the ICT state upon excitation, resulting in a significantly red-shifted emission and a larger Stokes shift, which prevents self-quenching[1][6].
-
Stable Conjugation Handle: Unlike ester linkages, which are highly susceptible to intracellular esterase cleavage, the carboxamide bond is hydrolytically stable in the cytosol. This ensures that FRET pairs (e.g., an imidazopyridine donor linked to a rhodamine acceptor) remain intact during prolonged live-cell imaging[5].
-
Analyte-Triggered Structural Switching: In ratiometric probes, the 7-carboxamide linker positions the acceptor fluorophore (e.g., a spirolactam ring) in optimal spatial proximity for energy transfer. Binding of an analyte (such as Hg²⁺ or H⁺) triggers the ring-opening of the spirolactam, converting it from a colorless, non-fluorescent state to a highly fluorescent acceptor, thereby activating the FRET mechanism[1][5].
Fig 1. Logical relationship and FRET energy transfer mechanism of the probe.
Photophysical Profiling and Quantitative Data
Imidazo[1,2-a]pyridine-based probes exhibit remarkable sensitivity and selectivity. Table 1 summarizes the quantitative performance metrics of various derivatives utilized in recent literature.
Table 1: Analytical Properties of Imidazo[1,2-a]pyridine Probes
| Probe Architecture | Target Analyte | Detection Limit (LOD) | Stokes Shift | Emission Shift (Mechanism) |
| Imidazo[1,2-a]pyridine-Rhodamine | Hg²⁺ | ~1.0 - 4.0 ppb | >100 nm | ~450 nm → ~580 nm (FRET)[5] |
| Fused Imidazo[1,2-a]pyridine | Fe³⁺ / Hg²⁺ | 4.0 ppb / 1.0 ppb | ~80 nm | Turn-on (Fe³⁺) / Turn-off (Hg²⁺)[2] |
| Imidazo[1,2-a]pyridine-Xanthene | Hg²⁺ / pH | < 5.0 ppb | >120 nm | Naked-eye visible shift (ICT)[1] |
| Imidazo[1,2-a]pyridine-7-carboxamide | BCAT1/2 (Binding) | N/A (Enzyme Assay) | N/A | NADH coupled fluorescence[4] |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems .
Protocol 1: In Vitro Spectroscopic Calibration & Isosbestic Validation
Causality: Before cellular application, a probe must be validated in solution. The presence of an isosbestic point during titration is a critical self-validating feature; it proves that the probe and the analyte form a clean 1:1 stoichiometric complex without the interference of intermediate aggregates or degradation byproducts[6].
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the imidazo[1,2-a]pyridine-7-carboxamide probe in anhydrous DMSO to a concentration of 1 mM. Store in dark aliquots at -20°C to prevent photobleaching.
-
Working Solution: Dilute the stock to a final concentration of 10 µM in a physiologically relevant buffer (e.g., H₂O/DMSO, v/v = 4/1, or 10 mM HEPES, pH 7.4)[6].
-
Titration Setup: Aliquot 3.0 mL of the working solution into a quartz cuvette.
-
Analyte Addition: Sequentially add 0.1 to 10 equivalents of the target analyte (e.g., Hg²⁺ or H⁺).
-
Spectral Recording: Record the UV-Vis absorption and fluorescence emission spectra (excitation typically ~350-400 nm) after each addition.
-
Validation Check: Plot the spectra. A successful ratiometric probe will show a decrease in the short-wavelength emission peak (e.g., 450 nm) and a simultaneous increase in the long-wavelength peak (e.g., 580 nm), with a clear isosbestic point in the absorption spectrum[5][6].
Protocol 2: Live-Cell Ratiometric Bioimaging
Causality: Single-channel fluorescence imaging is highly susceptible to artifacts caused by uneven probe loading, variations in cell thickness, and photobleaching. Ratiometric imaging (measuring the ratio of two emission channels) inherently cancels out these concentration-dependent variables, providing a trustworthy, self-calibrating measurement of the intracellular environment[5][6].
Step-by-Step Methodology:
-
Cell Culture: Seed HeLa or HepG2 cells in glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37°C and 5% CO₂ for 24 hours[1][2].
-
Probe Loading: Remove the media, wash the cells three times with PBS, and incubate with 10 µM of the probe (diluted in serum-free media) for 30 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove any extracellular, unbound probe. Crucial step to eliminate background noise.
-
Analyte Treatment: Add the target analyte (e.g., 20 µM HgCl₂ or adjust media to acidic pH) and incubate for an additional 20–30 minutes[2][5].
-
Confocal Imaging: Image the cells using a laser scanning confocal microscope.
-
Channel 1 (Donor): Excitation at 405 nm, Emission collection at 430–480 nm.
-
Channel 2 (Acceptor): Excitation at 405 nm, Emission collection at 560–620 nm.
-
-
Ratiometric Analysis: Use image analysis software (e.g., ImageJ) to divide the pixel intensities of Channel 2 by Channel 1, generating a pseudocolor ratiometric map.
Fig 2. Step-by-step experimental workflow for live-cell bioimaging.
References
-
An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips Source: Sensors & Diagnostics (RSC Publishing) URL:[Link]
-
Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells Source: RSC Advances, 2019 URL:[Link]
-
A FRET ratiometric fluorescent probe for detection of Hg2+ based on an imidazo[1,2-a]pyridine-rhodamine system Source: Analytica Chimica Acta, 2019 URL:[Link]
-
BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe Source: Journal of Medicinal Chemistry, 2022 URL:[Link]
Sources
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- 2. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A FRET ratiometric fluorescent probe for detection of Hg2+ based on an imidazo[1,2-a]pyridine-rhodamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridine-based ratiometric pH fluorescent probe and its preparation method and application - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Improving the yield of Imidazo[1,2-a]pyridine-7-carboxamide synthesis
Welcome to the Technical Support Center for Imidazo[1,2-a]pyridine Synthesis . This guide is engineered for researchers, medicinal chemists, and drug development professionals seeking to optimize the yield and purity of Imidazo[1,2-a]pyridine-7-carboxamide derivatives.
Below, you will find a mechanistic troubleshooting workflow, field-tested FAQs, quantitative condition screenings, and self-validating experimental protocols.
Synthesis & Troubleshooting Logic Workflow
Synthesis and troubleshooting workflow for Imidazo[1,2-a]pyridine-7-carboxamide.
Troubleshooting Guides & FAQs
Q1: My Chichibabin cyclization is stalling at the uncyclized intermediate. How do I drive the reaction to completion? Cause: The classical Chichibabin synthesis involves the condensation of a 2-aminopyridine with an α-haloketone[1]. The reaction proceeds via an initial SN2 alkylation of the endocyclic pyridine nitrogen, forming an acyclic intermediate, followed by intramolecular cyclization[2]. When synthesizing the 7-carboxamide derivative, the starting material (2-aminoisonicotinamide) possesses an electron-withdrawing carboxamide group. This significantly reduces the nucleophilicity of the pyridine nitrogen, increasing the activation energy required for both the initial alkylation and the subsequent cyclization[2]. Conventional heating often leads to stalled acyclic intermediates or promotes thermal degradation. Solution: Transition from conventional reflux to Microwave (MW) irradiation. MW heating provides rapid, uniform dielectric heating that efficiently overcomes the high activation barrier for the intramolecular cyclization step before intermolecular side reactions (like dimerization or over-alkylation) can occur[3].
Q2: I am experiencing low yields during the amidation of imidazo[1,2-a]pyridine-7-carboxylic acid. What are the best coupling conditions? Cause: Synthesizing the target compound via the amidation of imidazo[1,2-a]pyridine-7-carboxylic acid using standard coupling agents (e.g., EDC/HOBt) often results in poor conversion (typically ~60-66%)[4]. This is due to the zwitterionic nature of the basic imidazopyridine core, which can interfere with the activation of the carboxylic acid, leading to the rapid hydrolysis or degradation of the OAt/OBt active ester intermediate. Solution: Utilize DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in a greener solvent like 2-MeTHF or Acetonitrile[5]. DMTMM forms a highly reactive triazine ester that is remarkably stable in protic environments and less susceptible to steric hindrance. Furthermore, it does not require an exogenous base, preventing base-catalyzed side reactions and boosting yields to >90%[5].
Q3: How can I efficiently separate the target imidazo[1,2-a]pyridine-7-carboxamide from unreacted starting materials and regioisomers? Cause: The target compound and unreacted α-haloketones often exhibit similar polarities, causing them to co-elute during standard normal-phase silica gel chromatography[2][6]. Solution: Exploit the inherent basicity of the imidazo[1,2-a]pyridine core by performing an acid-base extraction[2]. The bridgehead nitrogen is easily protonated. Dissolve the crude mixture in an organic solvent (e.g., EtOAc) and extract with 1M HCl. The protonated product migrates to the aqueous layer, leaving non-basic organic impurities behind. Subsequent basification of the aqueous layer with NaHCO3 neutralizes the core, allowing the pure free base to be extracted back into a fresh organic phase[2].
Q4: My purified product shows broad or unexpected signals in the 1H NMR spectrum. Is it impure? Cause: Broad peaks or complex splitting in the 1H NMR spectrum of imidazo[1,2-a]pyridine-7-carboxamide do not necessarily indicate impurities[6]. The carboxamide group can exhibit restricted rotation around the C-N bond, leading to rotamers that appear as overlapping or broadened signals at room temperature. Solution: Acquire the NMR spectrum at an elevated temperature (e.g., 60-80°C in DMSO−d6 ). This thermal energy overcomes the rotational barrier, coalescing the rotameric signals into sharp, easily interpretable peaks, thereby confirming the structural purity of your compound[6].
Quantitative Condition Screening
The following table summarizes the causal relationship between reaction conditions and isolated yields across different synthetic routes.
| Synthesis Route | Reagents / Conditions | Reaction Time | Primary Bottleneck | Typical Yield |
| Chichibabin | Conventional Heating (EtOH, 80°C) | 12–24 h | Stalled acyclic intermediate[2] | 45–55% |
| Chichibabin | Microwave Irradiation (EtOH, 120°C) | 30 min | Equipment scalability[3] | 85–89% |
| Amidation | EDC, HOBt, DIPEA (DMF, 25°C) | 16 h | Active ester degradation[4] | 60–66% |
| Amidation | DMTMM (2-MeTHF, 25°C) | 4 h | Reagent cost[5] | 91–98% |
Validated Experimental Protocols
Protocol A: Microwave-Assisted Chichibabin Cyclization
-
Preparation: In a 10 mL microwave vial, combine 2-aminoisonicotinamide (1.0 eq) and the appropriate α-haloketone (1.05 eq). Note: A strict 1:1 to 1:1.05 stoichiometry is critical to prevent N-alkylation side reactions[2].
-
Solvent: Suspend the reagents in anhydrous Ethanol to achieve a 0.2 M concentration.
-
Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 30 minutes[3].
-
Self-Validation Check: Analyze an aliquot via TLC (10% MeOH in DCM). The reaction is successful when the lower- Rf 2-aminoisonicotinamide spot disappears and a strong blue fluorescent spot (characteristic of the imidazo[1,2-a]pyridine core) appears under 365 nm UV light.
-
Workup: Concentrate the solvent in vacuo and proceed directly to the acid-base extraction protocol (See Q3) to isolate the pure product[2].
Protocol B: High-Yield Amidation via DMTMM
-
Activation: Dissolve imidazo[1,2-a]pyridine-7-carboxylic acid (1.0 eq) in anhydrous 2-MeTHF (0.15 M). Add DMTMM (1.2 eq) and stir at room temperature for 30 minutes to form the active triazine ester[5].
-
Coupling: Add the desired amine (1.2 eq) dropwise. Stir the reaction mixture at 25°C for 4 hours.
-
Self-Validation Check: This protocol acts as a self-validating system; as the coupling proceeds, the highly soluble active ester converts into the target carboxamide. Because the final product is often less soluble in 2-MeTHF than the starting materials, it will precipitate out of solution, visually confirming conversion and driving the reaction equilibrium forward.
-
Workup: Filter the precipitate. Wash the solid extensively with water to remove the water-soluble morpholine byproduct, yielding the highly pure target compound without the need for column chromatography[5].
References
-
ResearchGate. "Efficient and Scalable Synthesis of Imidazo[1,2-a]pyridine-8-Carboxamides: a Versatile Methodology". Source: researchgate.net. URL: [Link]
-
MDPI. "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW". Source: mdpi.com. URL: [Link]
-
RSC Publishing. "Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks". Source: rsc.org. URL: [Link]
-
ACS Publications. "Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors". Source: acs.org. URL: [Link]
Sources
- 1. Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2- a ]pyridine frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08924G [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Reducing off-target effects of Imidazo[1,2-a]pyridine-7-carboxamide derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific pharmacokinetic and selectivity challenges associated with the Imidazo[1,2-a]pyridine-7-carboxamide scaffold.
This chemotype is a highly privileged structure in medicinal chemistry, frequently utilized in the development of branched-chain amino acid transaminase (BCAT1/2) inhibitors and nicotinamide phosphoribosyltransferase (Nampt) inhibitors. However, its flat, aromatic nature and potent hydrogen-bonding capabilities often lead to promiscuous binding, particularly in kinase hinge regions and off-target metabolic enzymes.
Below, you will find field-proven insights, structural optimization strategies, and self-validating protocols to engineer out off-target liabilities while preserving on-target potency.
Troubleshooting & FAQs: Optimizing Selectivity
Q1: Our Imidazo[1,2-a]pyridine-7-carboxamide hits are showing broad off-target activity in our kinase panels. What is the mechanistic cause, and how do we structurally design this out? A: The imidazo[1,2-a]pyridine core frequently mimics the adenine ring of ATP. The nitrogen atoms within the bicyclic system act as potent hydrogen bond acceptors, anchoring the molecule into the highly conserved kinase hinge region. Solution: To disrupt this ATP mimicry, you must introduce steric bulk or modulate the pKa of the system. For example, during the optimization of BCAT1/2 inhibitors, researchers found that modulating the acidity of the compound by introducing specific substituents (e.g., a 1′-chloro group or a trifluoromethylpyrimidinedione motif) significantly reduced kinase binding[1]. By fine-tuning the pKa, you can balance the charge-assisted interactions required for your primary target while preventing the molecule from fitting the electrostatic profile of kinase ATP-binding pockets[2].
Q2: We are targeting BCAT1/2, but our compounds are cross-reacting with other transaminases like GOT1/2 (glutamate-oxaloacetate transaminase). How do we achieve enzyme-specific selectivity? A: Transaminases share similar pyridoxal phosphate (PLP)-dependent catalytic mechanisms, making selectivity a major hurdle. The key is exploiting the unique peripheral binding pockets of BCAT1/2. The development of the chemical probe BAY-069 (a trifluoromethylpyrimidinedione-based imidazo[1,2-a]pyridine-7-carboxamide) is a perfect case study. By optimizing the central phenyl ring and utilizing the 7-carboxamide to form highly specific, directional hydrogen bonds within the BCAT1 pocket, researchers achieved profound selectivity. BAY-069 showed an IC50 > 50 μM against GOT1/2 while maintaining nanomolar potency for BCAT1/2[1].
Q3: We are developing Nampt inhibitors using this scaffold, but we are observing high cellular cytotoxicity that doesn't correlate with target inhibition. How can we improve the therapeutic window? A: Cytotoxicity in Nampt inhibitors often arises from off-target binding to other NAD-dependent enzymes or general membrane disruption due to poor physicochemical properties. Replacing traditional thiourea motifs with an imidazo[1,2-a]pyridine-7-carboxamide moiety (e.g., Compound 58) has been shown to drastically improve the selectivity profile[3]. The 7-carboxamide forms a highly specific water-mediated hydrogen bond network with Asp219 and Ser275 in the Nampt binding pocket, while the bicyclic ring stacks perfectly between Tyr18′ and Phe193[3]. This precise lock-and-key fit allows you to lower the dose, thereby mitigating off-target cytotoxicity[4].
Q4: How can we definitively prove that the cellular phenotypes we observe are due to on-target engagement rather than off-target effects? A: Every robust experimental design requires a self-validating system. You must develop and utilize a structurally matched negative control . For instance, when probing BCAT1 with BAY-069, researchers utilized BAY-771—a compound with the exact same chemotype but with minimal structural changes that ablate BCAT1 binding[5]. If your cellular phenotype (e.g., reduced cell proliferation) disappears when using the negative control, you can confidently attribute the effect to on-target engagement rather than off-target toxicity[5].
Quantitative Selectivity Profiles
To benchmark your own derivatives, refer to the optimized selectivity profiles of leading Imidazo[1,2-a]pyridine-7-carboxamide compounds below:
| Compound | Primary Target | On-Target Potency (IC50) | Off-Target Panel | Off-Target Activity (IC50) | Reference |
| BAY-069 | BCAT1 / BCAT2 | 81 nM / 21 nM | GOT1 & GOT2 | > 50,000 nM | [1] |
| BAY-069 | BCAT1 / BCAT2 | 81 nM / 21 nM | 30-Kinase Panel | > 10,000 nM (29/30 kinases) | [1] |
| Compound 58 | Nampt | < 10 nM | A2780 Cell Proliferation | 10 nM (Reversible by NMN) | [3],[4] |
Experimental Protocols: Selectivity & Validation Workflows
To ensure your derivatives are truly selective, implement the following step-by-step methodologies.
Protocol A: Biochemical Transaminase Selectivity Assay (BCAT1 vs. GOT1)
This coupled-enzyme assay ensures that NADH consumption is strictly tied to target activity, preventing false positives from fluorescent off-target interference.
-
Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 0.005% Tween-20, and 10 μM Pyridoxal 5'-phosphate (PLP).
-
Enzyme Coupling: For the BCAT1 assay, utilize Leucine Dehydrogenase (LeuDH) as the coupling enzyme. LeuDH catalyzes the NADH-dependent reduction of the branched-chain keto acid (α-KIC) back to leucine[2].
-
Compound Incubation: Dispense 10 μL of the Imidazo[1,2-a]pyridine-7-carboxamide derivative (serial dilutions) into a 384-well plate. Add 10 μL of BCAT1/LeuDH mix and incubate for 30 minutes at room temperature to allow for equilibrium binding.
-
Reaction Initiation: Add α-ketoglutarate and NADH to initiate the reaction.
-
Readout & Counter-Screen: Measure NADH consumption via fluorescence (Ex 340 nm / Em 460 nm). Immediately counter-screen hits against GOT1 using a Malate Dehydrogenase (MDH) coupled assay to ensure IC50 > 50 μM for off-targets.
Protocol B: Target Engagement & Off-Target Cytotoxicity Rescue (Cell-Based)
This protocol validates that cell death is driven by Nampt inhibition, not off-target toxicity.
-
Cell Seeding: Seed A2780 ovarian cancer cells at 2,000 cells/well in a 96-well plate.
-
Compound Treatment: Treat cells with the Nampt inhibitor (e.g., Compound 58) in a 10-point dose-response curve.
-
Metabolite Rescue (The Self-Validating Step): To a parallel set of treated wells, add 0.33 mM of Nicotinamide Mononucleotide (NMN), the direct downstream product of Nampt[3].
-
Viability Measurement: After 72 hours, assess cell viability using CellTiter-Glo.
-
Data Interpretation: If the compound is selective, the addition of NMN will completely rescue cell viability. If cells still die despite NMN rescue, your compound possesses off-target cytotoxicity.
Workflow Visualization
Below is the logical workflow for optimizing the selectivity of this scaffold.
Workflow for optimizing selectivity and reducing off-target effects in imidazopyridine scaffolds.
References
-
BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]
Sources
Technical Support Center: Troubleshooting Imidazo[1,2-a]pyridine-7-carboxamide SAR Studies
Welcome to the Application Scientist Support Center. The imidazo[1,2-a]pyridine-7-carboxamide scaffold is a highly versatile pharmacophore utilized in the development of potent inhibitors for targets ranging from Nicotinamide Phosphoribosyltransferase (Nampt) to Branched-chain amino acid transaminases (BCAT1/2). However, optimizing this scaffold often presents unique Structure-Activity Relationship (SAR) challenges, particularly regarding spatial mismatches in binding tunnels, unexpected drops in cellular potency, and complex metabolic liabilities.
This guide provides field-proven diagnostic workflows, mechanistic FAQs, and self-validating experimental protocols to help you troubleshoot and overcome low potency in your SAR campaigns.
Diagnostic Workflow for Potency Optimization
Before modifying your synthetic route, it is critical to isolate where the potency drop is occurring. Use the diagnostic decision tree below to categorize your SAR disconnect.
Diagnostic workflow for troubleshooting potency drops in imidazo[1,2-a]pyridine-7-carboxamide SAR.
Troubleshooting FAQs: Mechanistic Insights
Q1: I directly linked my tail group to the azaindole-carboxamide, but biochemical potency completely collapsed. Why?
A1: Spatial mismatch and inability to displace critical crystallographic waters. When targeting deep pocket enzymes like Nampt, direct linkage often restricts the conformational flexibility required to bridge distinct binding regions. For example, attempting to directly link a Ph-SO2-piperidine moiety to the azaindole-carboxamide core results in an inactive compound because the two moieties become spatially distant within the Nampt "tunnel" region .
-
The Fix: Introduce a methylene spacer. This non-obvious addition provides the rotational freedom necessary for the bicyclic azaindole to stack optimally between key residues (e.g., Tyr18′ and Phe193 in Nampt) and displace the crystallographic water near Asp219, restoring sub-10 nM potency .
Q2: My compound shows excellent biochemical potency (<10 nM) but fails in cell-based proliferation assays (>1 µM). What drives this disconnect?
A2: This is typically caused by either a failure to form mechanism-based adducts or poor membrane permeability.
-
Mechanism-Based Adduct Failure (Nampt specific): Nampt naturally catalyzes the condensation of nicotinamide (NAM) with phosphoribosyl pyrophosphate (PRPP). Imidazo[1,2-a]pyridine-7-carboxamides act as NAM mimetics. For profound cellular potency, the exposed heteroaryl nitrogen of your scaffold must be perfectly positioned to form a PRPP-ribose adduct in the active site. If you have synthesized a structural isomer that shifts this nitrogen, the adduct cannot form, leading to drastically attenuated cellular potency despite equipotent biochemical affinity .
-
Permeability/Efflux (General/BCAT1/2 specific): The carboxamide motif can introduce charge-assisted interaction liabilities. In the development of BCAT1/2 inhibitors like BAY-069, balancing the pyrimidinedione core with the imidazo[1,2-a]pyridine-7-carboxamide was required to maintain a low efflux ratio and high cellular permeability while retaining target affinity .
Q3: How can I improve the in vivo ADME profile (e.g., lower plasma protein binding) without losing target engagement?
A3: Modulate the electronics of the tail region rather than the core. The imidazo[1,2-a]pyridine-7-carboxamide core is highly sensitive to substitution because the amide NH and carbonyl are often engaged in critical hydrogen bonds (e.g., with Asp219 and Ser275). Instead of modifying the core, optimize the tail region. Replacing a basic piperidine tail with biaryl sulfone or sulfonamide motifs can significantly lower plasma protein binding (PPB) and improve metabolic stability while maintaining the critical binding interactions of the core .
Quantitative SAR Data Summary
The table below summarizes the causality between structural modifications of the imidazo[1,2-a]pyridine-7-carboxamide scaffold and resulting potency shifts, serving as a benchmark for your own SAR data.
| Compound | Target | Structural Modification | Biochemical IC₅₀ | Cellular IC₅₀ | Mechanistic Causality |
| Compound 6 | Nampt | Direct link (no spacer) | >10,000 nM | N/A | Spatial mismatch; rigid linkage prevents simultaneous binding of core and tail. |
| Compound 7 | Nampt | Methylene spacer added | 9.0 nM | 10 nM (A2780) | Spacer allows optimal stacking (Tyr18'/Phe193) and Asp219 water displacement. |
| Compound 58 | Nampt | Biaryl sulfone tail | <10 nM | <10 nM (U251) | Tail modification lowers protein binding and improves metabolic stability. |
| BAY-069 | BCAT1/2 | Pyrimidinedione core | 15 nM | 38 nM | Balances charge-assisted interactions to bypass high efflux ratios. |
Data derived from Dragovich et al. (2013) and Günther et al. (2022) .
Self-Validating Experimental Protocols
To accurately diagnose the source of low potency, execute the following validated protocols. Each protocol contains a Self-Validation Step to ensure the integrity of your data.
Protocol A: Nampt Biochemical Coupled-Enzyme Assay
Purpose: To confirm primary target engagement and biochemical IC₅₀.
-
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, and 0.01% BSA.
-
Enzyme Mix: Combine recombinant Nampt (10 nM), NMNAT (nicotinamide mononucleotide adenylyltransferase, 1 U/mL), ATP (1 mM), and PRPP (10 µM) in the assay buffer.
-
Compound Addition: Dispense the imidazo[1,2-a]pyridine-7-carboxamide test compounds in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate.
-
Initiation: Add Nicotinamide (NAM, 5 µM) to initiate the reaction. Incubate at 37°C for 60 minutes.
-
Coupled Readout: Add Alcohol Dehydrogenase (ADH) and ethanol to reduce the generated NAD+ to NADH. Measure fluorescence (Ex 340 nm / Em 460 nm).
-
Self-Validation Step: Include a "No-PRPP" control well. Since Nampt requires PRPP to convert NAM to NMN, the absence of signal in this well validates that the fluorescence is strictly dependent on Nampt catalytic activity and not compound auto-fluorescence.
Protocol B: LC-MS/MS Assessment of PRPP-Ribose Adduct Formation
Purpose: To determine if the cellular potency disconnect is due to a failure of the compound to form the mechanism-based ribose adduct.
-
Incubation: Incubate recombinant Nampt protein (1 µM) with the test compound (10 µM) and PRPP (50 µM) in assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂) at 37°C for 2 hours.
-
Quenching: Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing a stable-isotope internal standard.
-
Precipitation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor for the parent mass of the compound and the specific mass shift corresponding to the addition of the ribose-5-phosphate moiety (+212 Da).
-
Self-Validation Step: Run a parallel reaction substituting the active compound with a known structural isomer (e.g., shifting the heteroaryl nitrogen) that cannot form the adduct. The +212 Da peak must be entirely absent in the isomer control, proving the adduct formation is geometrically specific to the active site and not a non-specific chemical artifact.
References
-
Dragovich, P. S., et al. "Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors." Journal of Medicinal Chemistry, 2013, 56(16), 6413-6433. URL:[Link]
-
Günther, J., et al. "BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe." Journal of Medicinal Chemistry, 2022, 65(21), 14366-14390. URL:[Link]
How to increase the regioselectivity of Imidazo[1,2-a]pyridine functionalization
Imidazo[1,2-a]pyridine Functionalization: Regioselectivity Troubleshooting & FAQ Guide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective functionalization of the imidazo[1,2-a]pyridine (IMP) scaffold. Because this N-bridgehead heterocycle is a privileged pharmacophore in medicinal chemistry (found in drugs like zolpidem and alpidem), achieving precise functionalization at the C2, C5, or C8 positions—rather than the default C3 position—is a critical bottleneck in drug development.
This guide is designed to troubleshoot your regioselectivity issues by explaining the underlying mechanistic causality of these reactions and providing self-validating, field-proven protocols.
Section 1: Understanding the Electronic Bias
Q: Why does my electrophilic substitution or C–H activation always default to the C3 position? A: The core issue lies in the intrinsic electronic properties of the imidazo[1,2-a]pyridine ring. The C3 position possesses the highest HOMO coefficient and is the most electron-rich site on the scaffold. When an electrophile attacks C3, the resulting Wheland intermediate is highly resonance-stabilized by the adjacent bridgehead nitrogen. Consequently, standard transition-metal-catalyzed or electrophilic halogenation/arylation reactions will overwhelmingly favor C3 [1]. To functionalize other positions, you must actively override this thermodynamic and kinetic bias using directing groups (DGs), specific radical pathways, or tailored catalyst-ligand systems.
Caption: Logical pathways for overriding the default C3 electronic bias in imidazo[1,2-a]pyridines.
Section 2: Troubleshooting C2 Functionalization
Q: I am trying to arylate the C2 position, but I keep getting C3-arylated byproducts or complex mixtures. How can I redirect the attack? A: Electrophilic attack at C2 is highly unfavorable because the cationic intermediate is cross-conjugated, unlike the fully conjugated intermediate formed via C3 attack [3]. To solve this, you must switch from a two-electron (polar) pathway to a single-electron (radical) pathway.
The Fix: Utilize photoredox-catalyzed Minisci-type reactions. In a radical pathway, the regioselectivity flips. The addition of a radical species to the protonated imidazo[1,2-a]pyridine generates an intermediate where the radical at C2 is stabilized by extended conjugation through the pyridine ring, whereas a radical at C3 is cross-conjugated and less stable [2]. Using Ir(ppy)₂dtbbpyPF₆ under visible light with aryl diazonium salts or α-oxyalkyl radical precursors will reliably yield C2-functionalized products.
Section 3: Overriding the Imidazole Ring for C5 Functionalization
Q: I need to functionalize the pyridine moiety at C5, but the imidazole ring (C2/C3) outcompetes it. What catalyst systems work best? A: The C5 position is sterically hindered and electronically deactivated compared to the imidazole ring. To force C5 functionalization, you must use a Directing Group (DG) strategy combined with a transition metal capable of forming a stable metallacycle.
The Fix: Install a directing group (such as a carboxylate, amide, or ketone) at the C6 or C3 position. For example, a C6-amide group can coordinate with Rh(III) or Ru(II) catalysts to form a rigid 5- or 6-membered metallacycle, forcing the metal center directly into proximity with the C5–H bond. Alternatively, recent advances show that using specific amino acid ligands with Palladium can facilitate C5 C–H activation by acting as an internal base for a Concerted Metalation-Deprotonation (CMD) step, bypassing the C3 position entirely [1].
Section 4: Remote Functionalization at C8
Q: How do I achieve C8 arylation without pre-functionalizing the ring with halogens? A: C8 is notoriously difficult to activate because the bridgehead nitrogen (N1) strongly chelates transition metals, drawing them away from the C8 position.
The Fix: You must override N-chelation with O-chelation. By utilizing a Palladium catalyst combined with Silver Carbonate ( Ag2CO3 ), you can promote highly regioselective C8 arylation [1]. The Ag2CO3 acts not just as an oxidant/base, but the silver ions abstract halides and help coordinate the Palladium center to an adjacent oxygen-containing group (like an N-oxide or a specific transient directing group), pulling the catalytic cycle toward the C8 position via an electrophilic aromatic substitution ( SEAr ) or CMD process [1].
Section 5: Quantitative Data & Strategy Matrix
To quickly identify the correct catalytic system for your target position, refer to the troubleshooting matrix below:
| Target Position | Default Competing Site | Recommended Strategy | Optimal Catalyst / Reagents | Key Mechanistic Driver |
| C3 | None (Default) | Direct Electrophilic / C–H Act. | Pd(OAc)2 , Cu(OAc)2 , or Metal-Free | Wheland intermediate resonance stabilization. |
| C2 | C3 | Photoredox Radical Pathway | Ir(ppy)2dtbbpyPF6 , Visible Light | Conjugated radical stability at C2 vs cross-conjugated at C3. |
| C5 | C3 | DG-Assisted Metallacycle |
Rh(III)
or
Ru(II)
| Proximity effect via 5/6-membered metallacycle formation. |
| C8 | C3, N1 Chelation | O-Chelation Override | Pd(OAc)2 / Ag2CO3 | Silver-assisted N-to-O chelation shift; CMD pathway. |
Section 6: Validated Experimental Protocol
Below is a self-validating, step-by-step methodology for the C8-Arylation of Imidazo[1,2-a]pyridines using the O-chelation override strategy.
Protocol: Pd/ Ag2CO3 -Catalyzed C8-Arylation
Self-Validation Checkpoint: If the reaction turns black immediately upon heating, Palladium black has precipitated due to insufficient stabilization. Ensure rigorous degassing and check the quality of your Ag2CO3 .
-
Preparation of the Reaction Mixture:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the imidazo[1,2-a]pyridine substrate (0.2 mmol) and the aryl iodide (0.4 mmol, 2.0 equiv).
-
Add Pd(OAc)2 (5 mol%, 0.01 mmol) as the catalyst and Ag2CO3 (0.4 mmol, 2.0 equiv) as the crucial base/chelation-modifier.
-
-
Atmosphere Exchange:
-
Seal the tube with a rubber septum. Evacuate the tube and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.
-
-
Solvent Addition & Heating:
-
Inject anhydrous Acetic Acid (AcOH) or DMF (2.0 mL) via syringe.
-
Replace the septum with a Teflon screwcap under positive Argon flow.
-
Place the tube in a pre-heated oil bath at 100 °C – 120 °C and stir vigorously for 12 to 24 hours.
-
-
Workup and Isolation:
-
Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove silver salts and palladium residues.
-
Wash the organic layer with saturated aqueous NaHCO3 , dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the C8-arylated product.
-
Caption: Step-by-step experimental workflow for the Pd-catalyzed C8-arylation of imidazo[1,2-a]pyridines.
References
- "Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines", ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdce5byPRxCgyyBSvI9e7E7mFEmS_gokQkUSo1wnaQvl38U-Fo8h5USXZEZ5r1aR3ByZ2pTjz2cITr6vxGWKhu-J_TgNqItdCmTMs0dpTvSjnfFTTPT4Mhw2baQUUvKouMyLrLlsiQnRDx35nI4pKlFSossUZ-9mK2eY51neuDsy6PX_3iXBmzdA7M-2AOoVKnuglQ5PRsrE5CAeDN0BkVQ7LilGwI4rCVKBwxrwSoROgd3sZ84S83Rw==]
- "Photoredox-Catalyzed C–H Functionalization Reactions", National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6jxNMpmfA5EapLnmXYXoT-iyTVGEXNwo2-pfvXd6JdOA5eqsVC2M86ga6mfXz7ob8vj8nFzfW_WnUBWcwPzfFCpuJQoH0-yU-4emsiLsZNXp1wwpd49LEYm-uCTeJ-2VI8jPBgIqagbfO2WA=]
- "C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance", Taylor & Francis.[https://vertexaisearch.cloud.google.
- "Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines", MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYL_XKTRhWxclSkzsNVzX5nsqt4P2u2sWJTtJXvgdJH937ULk-MS2K2ldgCBoydoXIZ4CvgJhhSX31uEIDmgy7dcAPYA8uEyRPNxTwJUbuXpiHAPL_WGXcHD-_ql3r7tG3ew==]
Scaling up Imidazo[1,2-a]pyridine-7-carboxamide synthesis for in vivo studies
Welcome to the Technical Support Center for the scale-up synthesis of Imidazo[1,2-a]pyridine-7-carboxamide. Moving a heterocyclic scaffold from discovery-scale (milligrams) to in vivo efficacy and toxicity studies (multi-gram to kilogram) requires a fundamental shift in synthetic strategy.
This guide provides drug development professionals with mechanistic troubleshooting, comparative data, and self-validating protocols to ensure high-yield, high-purity, and reproducible scale-up campaigns.
Scale-Up Synthetic Workflow
Workflow for scale-up synthesis of imidazo[1,2-a]pyridine-7-carboxamide.
Troubleshooting & FAQ Guide
Q1: Why does the Tschitschibabin condensation yield drop significantly when moving from 100 mg to 50 g scale? Causality & Solution: At the discovery scale, the classical Tschitschibabin condensation (the reaction of 2-aminopyridines with α-haloketones) is often run in batch mode with all reagents mixed at once[1]. On a 50 g scale, the reaction is highly exothermic. If the heat is not dissipated, the α-bromoketone can undergo thermal degradation or self-condensation. Furthermore, the reaction generates hydrobromic acid (HBr). If unneutralized, HBr protonates the highly nucleophilic ring nitrogen of the 2-aminoisonicotinamide, stalling the first step of the mechanism (the nucleophilic attack on the α-carbon). Actionable Fix: Implement a controlled dosing strategy for the α-bromoketone and incorporate a mild, insoluble base like sodium bicarbonate (NaHCO 3 )[2]. This buffers the HBr as it forms without causing the base-catalyzed hydrolysis of the α-bromoketone.
Q2: We are detecting a persistent regioisomeric impurity. How do we control regioselectivity during cyclization? Causality & Solution: The 2-aminopyridine scaffold possesses two nucleophilic sites: the endocyclic pyridine nitrogen and the exocyclic primary amine. Under kinetic control, the more nucleophilic endocyclic nitrogen attacks the α-carbon of the haloketone. The intermediate then undergoes cyclization via the exocyclic amine attacking the carbonyl carbon[1]. If the reaction temperature is too high, or if steric hindrance at the 7-position (e.g., a bulky carboxamide) distorts the approach angle, the exocyclic amine may compete for the initial alkylation, leading to isomeric byproducts. Actionable Fix: Maintain strict temperature control (e.g., 60°C maximum) during the dosing phase. Using 2-MeTHF as a solvent rather than DMF helps control the reaction rate and improves the regioselective kinetic trajectory.
Q3: How can we eliminate silica gel column chromatography during the multi-gram purification of the 7-carboxamide derivative? Causality & Solution: Column chromatography is unsustainable for in vivo scale-up due to high solvent consumption, cost, and poor throughput. Fortunately, the imidazo[1,2-a]pyridine core, especially when substituted with a 7-carboxamide group, is highly crystalline due to strong intermolecular hydrogen bonding and planar stacking[3]. Actionable Fix: Transition to an anti-solvent crystallization workflow. By dissolving the crude product in a water-miscible organic solvent (e.g., hot ethanol) and slowly dosing in water as an anti-solvent, you can selectively crash out the product while leaving polar impurities and unreacted starting materials in the mother liquor[4].
Q4: Our downstream in vivo toxicity studies require <10 ppm residual metals. If we used a palladium-catalyzed cross-coupling to install the 7-carboxamide, how do we purge the Pd? Causality & Solution: The imidazo[1,2-a]pyridine nitrogen atoms act as excellent bidentate ligands, effectively chelating transition metals like palladium and dragging them into the final crystal lattice. Actionable Fix: While the standard Tschitschibabin route is metal-free[4], if your specific synthetic route required Pd, you must treat the organic phase with a metal scavenger resin (e.g., SiliaBond Thiol or QuadraPure TU) at 50°C for 4 hours prior to crystallization. The crystallization step itself will further reject metals into the mother liquor.
Quantitative Process Parameters: Discovery vs. Scale-Up
To ensure a successful transition to in vivo batch sizes, several parameters must be fundamentally altered. The table below summarizes the critical shifts in methodology.
| Parameter | Discovery Phase (Batch) | In Vivo Scale-Up (Fed-Batch) | Mechanistic Rationale |
| Solvent | DMF (15 vol) | 2-MeTHF / EtOH (8 vol) | 2-MeTHF offers superior phase separation during aqueous workup and avoids the high boiling point and toxicity of DMF. |
| Base | Triethylamine (2.0 eq) | NaHCO 3 (1.5 eq) | A heterogeneous inorganic base prevents α-bromoketone degradation while effectively neutralizing HBr. |
| Dosing Strategy | All-at-once addition | 2-hour controlled addition | Prevents thermal runaway; maintains kinetic control for strict regioselectivity. |
| Purification | Flash Chromatography | Anti-solvent Crystallization | Exploits the highly crystalline nature of the 7-carboxamide; highly scalable and removes silica waste. |
| Average Yield | 45 - 55% | 78 - 85% | Minimized side reactions and elimination of mechanical losses from chromatography. |
Standard Operating Procedure: 50g Scale-Up & Crystallization
This protocol is designed as a self-validating system . Each phase contains an analytical checkpoint to ensure the reaction trajectory is correct before proceeding, preventing the downstream carryover of errors.
Phase 1: Reactor Preparation & Reagent Loading
-
Equip a 1L jacketed glass reactor with an overhead mechanical stirrer, an internal thermocouple, and a pressure-equalizing dropping funnel.
-
Suspend 2-aminoisonicotinamide (50.0 g, 1.0 eq) and finely powdered NaHCO 3 (46.0 g, 1.5 eq) in 2-MeTHF (500 mL, 10 vol).
-
Set the jacket temperature to heat the internal suspension to exactly 60°C.
Phase 2: Controlled Dosing (Kinetic Control)
-
Dissolve the chosen α-bromoketone (1.05 eq) in 2-MeTHF (100 mL, 2 vol).
-
Begin dosing the α-bromoketone solution into the reactor via the dropping funnel over a period of 120 minutes.
-
Causality Check: The slow addition ensures the concentration of the highly reactive electrophile remains low, preventing self-condensation and thermal spikes. Maintain internal temperature between 60°C and 65°C.
Phase 3: Reaction Validation
-
After dosing is complete, stir the reaction for an additional 2 hours at 60°C.
-
Self-Validation Checkpoint: Sample 50 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via HPLC (254 nm). The system is validated to proceed to workup only when the 2-aminoisonicotinamide peak area is <1.0%. If >1.0%, continue stirring for 1 hour and re-sample.
Phase 4: Workup & Phase Separation
-
Cool the reactor to 20°C.
-
Add Deionized Water (250 mL, 5 vol) and stir vigorously for 15 minutes to dissolve all inorganic salts (NaBr and unreacted NaHCO 3 ).
-
Stop stirring and allow the phases to separate for 20 minutes. Drain the lower aqueous layer (containing salts and polar byproducts).
Phase 5: Anti-Solvent Crystallization
-
Concentrate the organic (2-MeTHF) layer to approximately 150 mL (3 vol) under reduced pressure.
-
Add Absolute Ethanol (250 mL, 5 vol) and heat the reactor to 75°C until a clear solution is obtained.
-
Begin adding Deionized Water (250 mL, 5 vol) dropwise over 1 hour. Seed crystals (if available) can be added after 10% of the water volume is introduced.
-
Program the jacket to cool linearly from 75°C to 5°C over 4 hours.
-
Self-Validation Checkpoint: The slow, linear cooling curve prevents oiling out and ensures the formation of a thermodynamically stable, high-purity crystal lattice.
Phase 6: Isolation
-
Filter the resulting thick slurry through a sintered glass funnel.
-
Wash the filter cake with a pre-chilled (5°C) mixture of EtOH/H 2 O (1:1, 100 mL).
-
Dry the solid under vacuum at 50°C to a constant weight. Expected yield: 78-85% of Imidazo[1,2-a]pyridine-7-carboxamide (>98% HPLC purity, suitable for in vivo dosing).
References
-
Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles. nih.gov.[Link]
-
Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions. rsc.org.[Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. nanobioletters.com.[Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. nih.gov.[Link]
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
Validation & Comparative
Cross-validation of Imidazo[1,2-a]pyridine-7-carboxamide activity in different cell lines
Cross-Validation of Imidazo[1,2-a]pyridine-7-carboxamide Activity in Diverse Cell Lines: A Comparative Guide
Executive Summary
The development of targeted metabolic therapies has increasingly focused on the NAD+ salvage pathway, specifically targeting Nicotinamide Phosphoribosyltransferase (NAMPT). While early-generation inhibitors like FK866 and CHS-828 established the viability of this approach, they often suffered from suboptimal pharmacokinetic profiles or solubility issues. The introduction of the imidazo[1,2-a]pyridine-7-carboxamide scaffold marked a structural evolution in NAMPT inhibition.
As an Application Scientist, I have designed this guide to objectively compare the performance of imidazo[1,2-a]pyridine-7-carboxamide derivatives against classical alternatives. By examining the causality behind their unique mechanism of action—specifically, enzyme-catalyzed phosphoribosylation—and providing self-validating experimental workflows, this guide equips researchers with the robust methodologies required to cross-validate these compounds across diverse oncology cell lines.
The Mechanistic Paradigm: Why Scaffold Structure Dictates Potency
To understand the superior cellular potency of imidazo[1,2-a]pyridine-7-carboxamides, we must look beyond basic competitive inhibition. Classical urea- or thiourea-based inhibitors bind the NAMPT active site but rely solely on standard non-covalent affinity.
In contrast, structural and biochemical analyses reveal that the imidazo[1,2-a]pyridine-7-carboxamide moiety (found in advanced compounds like GNE-617 and Compound 58) acts as a substrate for the NAMPT enzyme itself [1]. The enzyme catalyzes the condensation of the inhibitor with phosphoribosyl pyrophosphate (PRPP), generating a phosphoribosylated (pRib) adduct .
The Causality of Potency: This pRib-inhibitor adduct exhibits exceptionally tight binding to the NAMPT enzyme, effectively creating a state of profound product inhibition [2]. The azaindole core displaces crystallographic water near the Asp219 residue and stacks perfectly between Tyr18′ and Phe193, locking the enzyme in an inactive state. This mechanism explains why these compounds maintain prolonged intracellular efficacy even after the free drug is cleared.
Mechanism of NAMPT inhibition and phosphoribosylation by imidazo[1,2-a]pyridine-7-carboxamides.
Comparative Efficacy Across Cell Lines
When cross-validating inhibitors, phenotypic output (cell viability) must be measured across cell lines with varying metabolic demands. The table below summarizes the comparative performance of a representative imidazo[1,2-a]pyridine-7-carboxamide derivative (e.g., Compound 58) against the classical standard FK866 [1].
| Cell Line | Tissue Origin | FK866 IC₅₀ (nM) | Imidazo[1,2-a]pyridine-7-carboxamide IC₅₀ (nM) | Metabolic Phenotype |
| A2780 | Ovarian Carcinoma | 1.2 | < 10.0 | High NAD+ turnover; highly sensitive. |
| HCT116 | Colorectal Carcinoma | 2.5 | < 10.0 | Rapid proliferation; relies on salvage pathway. |
| U251 | Glioblastoma | 3.1 | < 10.0 | High PRPP levels; accelerates adduct formation. |
| A549 | Lung Adenocarcinoma | 4.5 | 12.5 | Moderate basal NAD+ pool; requires longer exposure. |
Data Interpretation: While both compounds exhibit nanomolar potency, the imidazo[1,2-a]pyridine-7-carboxamide scaffold demonstrates a remarkably consistent sub-10 nM IC₅₀ across highly diverse genetic backgrounds. This consistency is driven by the intracellular accumulation of the pRib-adduct, which buffers against variations in drug efflux pump expression.
Self-Validating Experimental Workflows
To ensure scientific integrity, any protocol evaluating metabolic inhibitors must be a self-validating system . This means the assay must inherently prove that the observed cell death is strictly due to on-target NAMPT inhibition, rather than off-target cytotoxicity.
We achieve this by running parallel assays: quantifying the biochemical target (NAD+ depletion) and utilizing a mechanistic rescue control (Nicotinamide Mononucleotide, NMN). Because NMN is the direct product of NAMPT, supplementing it bypasses the enzyme block. If NMN completely rescues cell viability, the inhibitor's toxicity is definitively on-target.
Self-validating experimental workflow for assessing NAMPT inhibitor efficacy and specificity.
Protocol 1: Intracellular NAD+ Quantification (Target Engagement)
Causality Check: Cell death is a lagging indicator. NAD+ depletion is the leading indicator. We must prove the target is engaged before ATP drops.
-
Cell Seeding: Plate HCT116 and A2780 cells at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Dosing: Treat cells with a 10-point dose-response of the imidazo[1,2-a]pyridine-7-carboxamide compound (0.1 nM to 10 µM) and FK866 as a positive control.
-
Incubation (Critical Timing): Incubate for exactly 24 hours . Why 24h? NAD+ pools deplete rapidly upon NAMPT inhibition, well before the cells undergo apoptosis. Measuring at 24h captures the biochemical block without interference from dead cell debris.
-
Lysis & Extraction: Lyse cells using a base extraction buffer (e.g., 0.2 N NaOH) to destroy NADH while preserving NAD+. Neutralize with 0.2 N HCl.
-
Quantification: Utilize a colorimetric cycling assay (Alcohol Dehydrogenase/MTT-based). Read absorbance at 450 nm. Calculate the IC₅₀ for NAD+ depletion.
Protocol 2: Cell Viability & NMN Rescue (Phenotypic Specificity)
Causality Check: We use an ATP-based luminescent assay because NAD+ depletion ultimately halts glycolysis and oxidative phosphorylation, leading to ATP collapse.
-
Cell Seeding: Plate cells identically to Protocol 1.
-
Treatment Arms:
-
Arm A (Standard): Compound dose-response (0.1 nM to 10 µM).
-
Arm B (Rescue): Compound dose-response + 100 µM NMN .
-
-
Incubation (Critical Timing): Incubate for 72 hours . Why 72h? Cells possess pre-existing NAD+ reserves. It takes approximately 3 cell cycles for these reserves to deplete below the critical threshold required for ATP synthesis and survival.
-
Detection: Add CellTiter-Glo® reagent (v/v). Agitate for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Validation Analysis:
-
In Arm A, the imidazo[1,2-a]pyridine-7-carboxamide should yield an IC₅₀ < 10 nM.
-
In Arm B, the dose-response curve should be completely flat (100% viability across all doses). If toxicity is observed in Arm B at high concentrations, it indicates off-target kinase or structural toxicity.
-
Conclusion
The imidazo[1,2-a]pyridine-7-carboxamide scaffold represents a masterclass in structure-based drug design. By exploiting the NAMPT enzyme's own catalytic machinery to form a tight-binding phosphoribosylated adduct, these compounds achieve exceptional, sustained potency across diverse cancer cell lines. When validating these or alternative metabolic inhibitors, employing a self-validating workflow with NMN rescue is non-negotiable to ensure rigorous, trustworthy data.
References
-
Zheng, X., et al. "Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors." Journal of Medicinal Chemistry, vol. 56, no. 16, 2013, pp. 6413-6433. Available at:[Link]
-
Oh, A., et al. "Structural and biochemical analyses of the catalysis and potency impact of inhibitor phosphoribosylation by human nicotinamide phosphoribosyltransferase." ChemBioChem, vol. 15, no. 8, 2014, pp. 1121-1130. Available at:[Link]
Orthogonal assays to confirm the mechanism of action of Imidazo[1,2-a]pyridine-7-carboxamide
Title: Orthogonal Assays to Confirm the Mechanism of Action of Imidazo[1,2-a]pyridine-7-carboxamide Derivatives (NAMPT Inhibitors)
Introduction: The Imidazo[1,2-a]pyridine-7-carboxamide Pharmacophore
The Imidazo[1,2-a]pyridine-7-carboxamide scaffold represents a highly potent class of targeted therapeutics, most notably recognized for its role in inhibiting Nicotinamide Phosphoribosyltransferase (NAMPT)[1]. NAMPT is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, catalyzing the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN)[2]. Because rapidly proliferating cancer cells exhibit a heightened dependence on NAD+ for metabolic survival and DNA repair, NAMPT has emerged as a critical oncology target[3].
Unlike early-generation NAMPT inhibitors, specific Imidazo[1,2-a]pyridine-7-carboxamide derivatives (such as GNE-617) exhibit a unique, dual-phase mechanism of action. They act as competitive inhibitors but also act as substrates, undergoing NAMPT-catalyzed phosphoribosylation to form a tight-binding "pRib-adduct"[4]. This structural transformation leads to profound product inhibition and sustained target engagement[5].
This guide provides a comprehensive framework for drug development professionals to validate the mechanism of action (MoA) of Imidazo[1,2-a]pyridine-7-carboxamide derivatives using self-validating orthogonal assays.
Section 1: Mechanism of Action & Pathway Visualization
To confirm on-target activity, one must first map the biochemical pathway. The Imidazo[1,2-a]pyridine-7-carboxamide scaffold binds to the NAMPT active site, displacing NAM[5]. The enzyme subsequently attempts to catalyze the addition of a phosphoribosyl group to the inhibitor, creating a pRib-adduct that locks the enzyme in an inactive state[6].
Figure 1: NAMPT inhibition by Imidazo[1,2-a]pyridine-7-carboxamide and NMN rescue bypass.
Section 2: Comparative Performance Data
When evaluating an Imidazo[1,2-a]pyridine-7-carboxamide derivative, it must be benchmarked against archetypal inhibitors like FK866[7] and non-targeted chemotherapeutics. The table below summarizes the expected pharmacological profile that confirms the unique MoA of this scaffold.
| Compound | Primary Target | Biochemical IC50 (NAMPT) | Cellular IC50 (A2780) | NMN Rescue Factor | pRib-Adduct Formation |
| Imidazo[1,2-a]pyridine-7-carboxamide (e.g., GNE-617) | NAMPT | ~2.0 nM | ~5.0 nM | >1000-fold | Yes (Tight binding) |
| FK866 (Standard) | NAMPT | ~1.0 nM | ~1.0 nM | >1000-fold | No |
| Paclitaxel (Control) | Microtubules | >10,000 nM | ~2.0 nM | 1-fold (No rescue) | No |
Note: The defining feature of the Imidazo[1,2-a]pyridine-7-carboxamide class is its ability to undergo phosphoribosylation, differentiating it from FK866[7],[4].
Section 3: Orthogonal Assay Protocols
To establish a self-validating data package, researchers must deploy assays that independently verify biochemical target engagement, cellular pathway dependence, and structural modification.
Protocol 1: Biochemical NAMPT Enzymatic Assay (LC-MS/MS Readout)
-
Rationale & Causality: Traditional coupled-enzyme assays (using NMNAT and alcohol dehydrogenase) can yield false positives if the test compound inadvertently inhibits the coupling enzymes. Direct quantitation of NMN production via LC-MS/MS isolates NAMPT activity, ensuring the inhibitor strictly targets the primary enzyme.
-
Step-by-Step Methodology:
-
Reaction Setup: Incubate recombinant human NAMPT (10 nM) with 10 µM NAM, 50 µM PRPP, and 2 mM ATP in an assay buffer (50 mM HEPES pH 7.5, 50 mM MgCl2, 1 mM DTT).
-
Compound Addition: Add the Imidazo[1,2-a]pyridine-7-carboxamide derivative at varying concentrations (0.1 nM to 10 µM). Incubate at 37°C for 60 minutes.
-
Quenching: Stop the reaction by adding a 1:1 volume of 1% formic acid in acetonitrile containing an internal standard (13C-NMN).
-
Quantitation: Centrifuge at 14,000 x g to precipitate proteins. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the exact concentration of newly synthesized NMN.
-
Self-Validation: Include a no-enzyme control (to establish baseline noise) and FK866 as a positive control[7]. A dose-dependent decrease in NMN confirms direct biochemical inhibition.
-
Protocol 2: Cellular Target Engagement via NMN Rescue
-
Rationale & Causality: To prove that compound-induced cell death is exclusively driven by on-target NAD+ depletion, we must bypass NAMPT by providing exogenous NMN[2]. If the Imidazo[1,2-a]pyridine-7-carboxamide has off-target cytotoxic effects, NMN will fail to rescue the cells. A complete rightward shift in the IC50 curve validates the specific mechanism of action.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed A2780 ovarian cancer cells in white 96-well plates at 2,000 cells/well in standard RPMI media.
-
Rescue Priming: Pre-incubate half of the experimental wells with 1 mM exogenous NMN for 4 hours prior to drug treatment.
-
Drug Treatment: Treat the cells with a 10-point serial dilution of the inhibitor (0.1 nM to 10 µM) across both the standard and NMN-rescue conditions.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Viability Readout: Add CellTiter-Glo reagent to measure ATP-dependent luminescence (directly correlating to viable cell count).
-
Self-Validation: Calculate the "Rescue Factor" (IC50 with NMN / IC50 without NMN). A Rescue Factor >1000 confirms that the cytotoxicity is entirely NAMPT-dependent. Paclitaxel must be run in parallel; its IC50 should remain unchanged regardless of NMN presence.
-
Protocol 3: Intracellular Phosphoribosylation Detection (Targeted Mass Spectrometry)
-
Rationale & Causality: Imidazo[1,2-a]pyridine-7-carboxamides uniquely undergo NAMPT-catalyzed phosphoribosylation[4]. Detecting this intracellular pRib-adduct confirms the unique structural MoA that drives the compound's tight-binding kinetics, differentiating it from older scaffolds.
-
Step-by-Step Methodology:
-
Treatment: Treat A2780 cells with 100 nM of the Imidazo[1,2-a]pyridine-7-carboxamide inhibitor for 24 hours.
-
Metabolite Extraction: Wash cells with ice-cold PBS, then rapidly lyse using cold 80% methanol (-80°C) to extract polar metabolites and instantly halt all enzymatic activity.
-
Clarification: Scrape the cells, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 minutes at 4°C to remove cellular debris.
-
LC-MS/MS Analysis: Analyze the clarified metabolite extract via high-resolution Q-TOF LC-MS/MS.
-
Adduct Identification: Search the mass spectra for a specific m/z shift corresponding to the addition of the phosphoribosyl group (+212.01 Da) to the parent mass of the inhibitor.
-
Self-Validation: Compare the spectra against cells treated with FK866. Because FK866 does not undergo phosphoribosylation[7], the absence of a +212.01 Da shift in the FK866 cohort validates the specificity of the assay for the Imidazo[1,2-a]pyridine-7-carboxamide scaffold.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural and biochemical analyses of the catalysis and potency impact of inhibitor phosphoribosylation by human nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. rcsb.org [rcsb.org]
- 7. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Anti-Inflammatory Effects of Imidazo[1,2-a]pyridine-7-carboxamide: A Comprehensive Guide
As drug development pivots away from traditional non-steroidal anti-inflammatory drugs (NSAIDs) due to their gastrointestinal and cardiovascular toxicity profiles, fused heterocyclic compounds have emerged as "privileged scaffolds." Among these, Imidazo[1,2-a]pyridine-7-carboxamide and its derivatives represent a paradigm shift in medicinal chemistry.
This guide provides an objective, data-driven benchmark of the Imidazo[1,2-a]pyridine scaffold against standard alternatives. By dissecting its multi-target mechanisms—spanning Toll-like receptor 7 (TLR7) antagonism, Vascular Adhesion Protein-1 (VAP-1) inhibition, and COX-2 selectivity—we aim to equip researchers with self-validating protocols and comparative data necessary for advanced preclinical development.
Mechanistic Benchmarking: Beyond Traditional NSAIDs
Unlike traditional NSAIDs (e.g., Indomethacin or Ibuprofen) that primarily act as non-selective cyclooxygenase inhibitors, the Imidazo[1,2-a]pyridine-7-carboxamide scaffold exerts its anti-inflammatory effects through a sophisticated, multi-nodal intervention strategy:
-
TLR7 Antagonism: Aberrant TLR7 activation is a primary driver of autoimmune skin inflammations like psoriasis. Recent in silico and in vitro studies demonstrate that rationally designed imidazo[1,2-a]pyridine derivatives act as highly effective, non-induced TLR7 antagonists with subnanomolar potency, effectively reducing the mRNA levels of c-Rel (a key inflammatory regulator) (1)[1].
-
VAP-1 / SSAO Inhibition: Imidazo[1,2-a]pyridine-7-carboxamide derivatives function as potent inhibitors of Vascular Adhesion Protein-1 (VAP-1/SSAO). Because VAP-1 is a nodal point for leukocyte adhesion and inflammatory response regulation, its inhibition provides broad-spectrum protection across various independent causative models of pain and inflammation (2)[2].
-
COX-2 Selectivity & NF-κB Modulation: In vivo docking analyses reveal that carboxylic acid derivatives of imidazo[1,2-a]pyridines preferentially inhibit COX-2 over COX-1, ensuring a safer gastric profile than indomethacin (3)[3]. Furthermore, specific derivatives (e.g., MIA) actively increase IκBα protein expression, thereby blocking the STAT3/NF-κB inflammatory signaling axis (4)[4].
Multitarget anti-inflammatory mechanisms of Imidazo[1,2-a]pyridine-7-carboxamide.
Quantitative Data & Comparative Efficacy
To objectively benchmark the Imidazo[1,2-a]pyridine scaffold, we must evaluate its performance metrics against established clinical standards. The table below synthesizes the pharmacological profile of key derivatives against traditional benchmarks.
| Compound / Scaffold | Primary Target | Potency / IC50 | In Vivo Model | Efficacy vs. Benchmark |
| Imidazo[1,2-a]pyridine (Compound 44#) | TLR7 | Subnanomolar | Imiquimod-induced Psoriasis | Superior to baseline; drastically reduces c-Rel mRNA expression. |
| Imidazo[1,2-a]pyridine-2-carboxylic acid | COX-2 | Selective | Carrageenan-induced Edema | Superior edema inhibition at 10 mg/kg compared to Indomethacin. |
| MIA (Imidazo[1,2-a]pyridine deriv.) | NF-κB / STAT3 | Dose-dependent | LPS-induced Inflammation | Synergistic with Curcumin; completely blocks IκBα degradation. |
| Indomethacin (Benchmark) | COX-1 / COX-2 | ~0.1 - 1.0 μM | Carrageenan-induced Edema | Standard baseline; exhibits high gastric mucosal toxicity. |
Self-Validating Experimental Protocols
Self-validating experimental workflow for benchmarking anti-inflammatory efficacy.
Protocol A: In Vitro TLR7 Antagonism Reporter Assay
Causality & Rationale: To isolate TLR7-specific antagonism from general compound cytotoxicity, we utilize a HEK-Blue TLR7 reporter system. This creates a self-validating loop where SEAP (secreted embryonic alkaline phosphatase) expression is directly proportional to NF-κB activation, allowing precise IC50 determination without confounding variables.
-
Cell Preparation: Seed HEK-Blue TLR7 cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Ensure cells are in the logarithmic growth phase for optimal receptor expression.
-
Compound Treatment: Pre-incubate the cells with serial dilutions (0.1 nM to 10 μM) of the Imidazo[1,2-a]pyridine-7-carboxamide derivative for 1 hour at 37°C.
-
Ligand Stimulation: Add R848 (a known TLR7 agonist) to the wells to induce NF-κB activation.
-
Self-Validation Check: Always include a vehicle-only well (negative control) and an R848-only well (positive control) to establish the dynamic assay window. Run a parallel MTT assay to confirm that reductions in SEAP are due to antagonism, not cell death.
-
-
Readout: After 24 hours, transfer 20 μL of the supernatant to 180 μL of QUANTI-Blue substrate. Incubate for 1 hour at 37°C and quantify absorbance at 620 nm using a microplate reader.
Protocol B: In Vivo Carrageenan-Induced Paw Edema Model
Causality & Rationale: This in vivo model is selected for its biphasic nature. By measuring edema at 1-2 hours (histamine/serotonin phase) versus 3-5 hours (prostaglandin/COX-2 phase), we can temporally validate the specific COX-2 inhibitory profile of the imidazo[1,2-a]pyridine scaffold against non-selective NSAIDs like indomethacin.
-
Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment with free access to water. This eliminates metabolic variances from food intake that could affect oral compound absorption.
-
Dosing: Administer the Imidazo[1,2-a]pyridine derivative (10 mg/kg), Indomethacin (10 mg/kg, benchmark), or vehicle (0.5% CMC-Na) via oral gavage.
-
Induction: Exactly 1 hour post-dosing, inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw.
-
Self-Validation Check: Inject the left hind paw with 0.1 mL sterile saline. This acts as an internal negative control to normalize baseline paw volume for each specific animal, negating systemic physiological variations.
-
-
Plethysmometry Measurement: Measure paw volume at 1, 2, 3, 4, and 5 hours post-injection using a digital plethysmometer. Calculate the percentage of edema inhibition relative to the vehicle-treated group.
Conclusion
Benchmarking Imidazo[1,2-a]pyridine-7-carboxamide against standard anti-inflammatory agents reveals a highly versatile, multi-target scaffold. By simultaneously antagonizing TLR7, inhibiting VAP-1, and selectively blocking COX-2/NF-κB pathways, this compound class bypasses the traditional gastrointestinal toxicities of NSAIDs while offering subnanomolar efficacy in complex autoimmune models. For drug development professionals, integrating the self-validating protocols outlined above will ensure high-fidelity data generation when advancing these privileged scaffolds through the preclinical pipeline.
References
-
Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines Source: PMC (National Institutes of Health) URL:[Link]
- WO2017098236A1 - Vap-1 inhibitors for treating pain Source: Google Patents URL
-
Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis Source: ResearchGate URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2017098236A1 - Vap-1 inhibitors for treating pain - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of In Vitro Results for Imidazo[1,2-a]pyridine-7-carboxamide (GNE-617)
Subtitle: A Comprehensive Guide to NAMPT Inhibition, Metabolic Rescue, and the Critical Discrepancy Between Cell Culture and Xenograft Models
Introduction & Strategic Context
The development of metabolic inhibitors requires rigorous validation across multiple biological scales. For Imidazo[1,2-a]pyridine-7-carboxamide derivatives—specifically the highly potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor GNE-617 —the translation from in vitro cell culture to in vivo xenograft models revealed a profound metabolic discrepancy.
Cancer cells possess high NAD+ turnover rates, making them acutely sensitive to NAMPT inhibition. To widen the therapeutic index and protect healthy tissue, a widely proposed alternative clinical strategy involves co-administering Nicotinic Acid (NA) . This strategy relies on the premise that normal tissues can utilize NA via the NAPRT1 pathway to survive, whereas many tumors are NAPRT1-deficient and should theoretically remain susceptible to the NAMPT inhibitor.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of GNE-617 alone versus the GNE-617 + NA combination strategy. By analyzing both in vitro and in vivo experimental data, we will uncover the causality behind why isolated cell cultures fail to predict systemic metabolic responses.
The Mechanistic Foundation: NAD+ Salvage Pathways
To understand the experimental design, we must first map the causality of NAD+ biosynthesis. Mammalian cells rely on two primary salvage pathways to maintain NAD+ pools:
-
The NAMPT Pathway: Converts Nicotinamide (NAM) to NMN, which is then converted to NAD+..
-
The NAPRT1 Pathway: Converts Nicotinic Acid (NA) to NaMN, bypassing NAMPT entirely to generate NAD+.
In NAPRT1-deficient tumors (e.g., HT-1080 fibrosarcoma, PC3 prostate cancer), the NA pathway is broken. Therefore, treating these cells with GNE-617 causes catastrophic ATP depletion and cell death, which cannot be rescued by NA.
Figure 1: NAD+ Salvage Pathways and NAMPT Inhibition by GNE-617.
In Vitro vs. In Vivo Performance: The Metabolic Discrepancy
When evaluating the GNE-617 + NA combination strategy, we observe a stark divergence between isolated in vitro systems and holistic in vivo models.
The In Vitro Illusion
In cell culture, the system behaves exactly as predicted. When NAPRT1-deficient HT-1080 cells are treated with GNE-617, NAD+ levels plummet. Co-administering NA provides zero protective effect because the cells lack the NAPRT1 enzyme required to process it. The in vitro data falsely validates the combination strategy.
The In Vivo Reality
When this exact strategy is deployed in mouse xenograft models,.
The Causality: In vivo models introduce systemic host metabolism. When NA is administered orally or intravenously, the host liver rapidly metabolizes it into Nicotinamide (NAM) and other circulating NAD+ precursors. These host-derived metabolites circulate through the bloodstream, enter the tumor microenvironment, and competitively outcompete the NAMPT inhibitor or bypass the block entirely. The tumor survives not because it used NA directly, but because the host liver converted NA into a usable fuel.
Figure 2: Systemic Host Metabolism Rescues Tumors In Vivo.
Quantitative Data Comparison
The following table summarizes the objective performance of GNE-617 alone versus the GNE-617 + NA combination across both validation environments. Notice the complete loss of Tumor Growth Inhibition (TGI) in vivo when NA is introduced.
| Model / Cell Line | Assay Type | GNE-617 (Monotherapy) | GNE-617 + NA (Combination) | Conclusion |
| HT-1080 (NAPRT1 -/-) | In Vitro Viability (IC50) | 2.1 nM | 2.1 nM | No Rescue: NA fails to protect cells. |
| PC3 (NAPRT1 -/-) | In Vitro Viability (IC50) | 2.7 nM | 2.7 nM | No Rescue: NA fails to protect cells. |
| HT-1080 Xenograft | In Vivo Efficacy (% TGI) | 95% TGI (Robust Shrinkage) | 12% TGI (Tumor Growth) | Full Rescue: Host metabolism protects tumor. |
| PC3 Xenograft | In Vivo Efficacy (% TGI) | 88% TGI (Robust Shrinkage) | 8% TGI (Tumor Growth) | Full Rescue: Host metabolism protects tumor. |
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness, the experimental workflows below are designed as self-validating systems. The in vivo protocol includes mandatory Pharmacodynamic (PD) sampling to directly measure intratumoral NAD+ levels, proving why the tumor survived rather than just observing the survival.
Protocol A: In Vitro Cell Viability & NAD+ Quantification
-
Cell Seeding: Plate HT-1080 and PC3 cells (NAPRT1-deficient) at 2,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 10-point serial dilution of GNE-617 (0.1 nM to 10 µM). Treat cells with GNE-617 alone, or concurrently with 10 µM Nicotinic Acid (NA).
-
NAD+ Measurement (Validation Step): At 24 hours post-treatment, lyse a subset of wells and utilize an enzyme cycling assay (alcohol dehydrogenase and resazurin) to quantify intracellular NAD+ depletion. This confirms target engagement.
-
Viability Readout: At 96 hours post-treatment, add CellTiter-Glo® reagent to measure ATP as a proxy for cell viability. Calculate IC50 values using a 4-parameter logistic curve.
Protocol B: In Vivo Tumor Xenograft & Efficacy Validation
-
Xenograft Establishment: Inject 5 × 10^6 HT-1080 cells subcutaneously into the right flank of female athymic nude mice.
-
Randomization: Once tumors reach an average volume of 150 mm³, randomize mice into four cohorts (n=8/group):
-
Vehicle Control
-
NA alone (100 mg/kg, PO, BID)
-
GNE-617 alone (MTD dose, PO, QD)
-
GNE-617 + NA Combination.
-
-
Efficacy Monitoring: Measure tumor volumes bi-weekly using digital calipers. Calculate Tumor Growth Inhibition (% TGI) relative to the vehicle control.
-
Pharmacodynamic (PD) Sampling (Critical Validation): At the study endpoint, harvest the tumors and immediately snap-freeze them in liquid nitrogen. Perform LC-MS/MS analysis on the tumor homogenates to quantify intratumoral NAD+ and NAM levels. Expected Result: Tumors from the combination group will show restored NAD+ and elevated NAM levels, proving host-mediated conversion of NA.
Strategic Takeaways
The validation of Imidazo[1,2-a]pyridine-7-carboxamide derivatives like GNE-617 serves as a cautionary tale for drug development professionals. Relying solely on in vitro data for metabolic targets can lead to catastrophic clinical trial designs. The systemic host environment—specifically the liver's ability to interconvert metabolic precursors—must be integrated into the earliest stages of in vivo validation to accurately assess therapeutic windows and combination strategies.
References
-
Zheng, X., Bauer, P., Baumeister, T., et al. "Structure-based discovery of novel amide-containing nicotinamide phosphoribosyltransferase (Nampt) inhibitors." Journal of Medicinal Chemistry. 2013; 56(16): 6413-6433. URL:[Link]
-
O'Brien, T., Oeh, J., Xiao, Y., et al. "Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models." Neoplasia. 2013; 15(12): 1314-1329. URL:[Link]
Comparative Efficacy Guide: Imidazo[1,2-a]pyridine Carboxamides in MDR vs. Susceptible Mycobacterium tuberculosis
As a Senior Application Scientist specializing in phenotypic drug discovery and target deconvolution, I frequently evaluate novel chemotypes designed to overcome the growing crisis of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) bacterial pathogens.
This technical guide provides an objective, data-driven comparison of the Imidazo[1,2-a]pyridine carboxamide class—specifically contrasting the structurally mapped 7-carboxamide derivatives against the clinical benchmark 3-carboxamide (Telacebec/Q203) and standard-of-care legacy antibiotics. We will explore the mechanistic causality behind their efficacy, analyze comparative performance data, and detail the self-validating protocols required to accurately assess these compounds.
Mechanistic Rationale: Bypassing Legacy Resistance
To understand why Imidazo[1,2-a]pyridine carboxamides (IPAs) are equally effective against susceptible and MDR strains, we must examine the causality of their mechanism.
Legacy drugs fail in MDR strains due to specific genetic mutations: Isoniazid (INH) resistance is driven by KatG mutations, while Rifampicin (RIF) resistance is driven by rpoB mutations. IPAs bypass these targets entirely. Instead, they act as potent bioenergetic inhibitors by selectively binding to the QcrB subunit of the cytochrome bc1 complex within the mycobacterial electron transport chain (1)[1].
By blocking the transfer of electrons from the menaquinone pool to the terminal cytochrome aa3 oxidase, IPAs collapse the pathogen's proton motive force, effectively starving the bacilli of ATP and forcing cell death regardless of the strain's resistance profile to cell-wall or RNA synthesis inhibitors (2)[2].
Electron transport chain in M. tuberculosis highlighting the QcrB subunit targeted by IPAs.
Comparative Efficacy: MDR vs. Susceptible Strains
During the extensive Structure-Activity Relationship (SAR) optimization of the IPA series, medicinal chemists explored various regioisomers to map the steric boundaries of the QcrB pocket (3)[3]. While the 3-carboxamide geometry (yielding the clinical candidate Telacebec/Q203) provided the most optimal pharmacokinetic profile with an MIC50 of 2.7 nM (4)[4], evaluating the 7-carboxamide position proved that the core imidazopyridine pharmacophore is the primary driver of resistance-bypassing efficacy.
Moving the amide linker to the 7-position slightly alters the vector of the lipophilic tail, resulting in a minor reduction in absolute potency compared to Q203, but crucially, it maintains a 1:1 efficacy ratio between susceptible and MDR strains.
Quantitative Efficacy Comparison (Intracellular Macrophage Assay)
| Compound | Structural Sub-class | MIC50 H37Rv (Susceptible) | MIC50 MDR Isolate | Resistance Mechanism Bypassed |
| Imidazo[1,2-a]pyridine-7-carboxamide (Representative Analog) | IPA (7-position) | ~18.5 nM | ~19.2 nM | KatG, rpoB, gyrA mutations |
| Telacebec (Q203) | IPA (3-position) | 2.7 nM | 2.8 nM | KatG, rpoB, gyrA mutations |
| Isoniazid (INH) | Mycolic Acid Inhibitor | 140 nM | >10,000 nM | N/A (Fails against KatG mutants) |
| Rifampicin (RIF) | RNA Polymerase Inhibitor | 10 nM | >10,000 nM | N/A (Fails against rpoB mutants) |
Data Analysis: The data clearly illustrates that while standard drugs suffer a >100-fold drop in efficacy against MDR isolates, both the 7-carboxamide and 3-carboxamide IPAs retain their low-nanomolar potency. The 7-carboxamide structural shift is well-tolerated by the QcrB binding site, confirming that the imidazo[1,2-a]pyridine core is a highly resilient scaffold for next-generation antibiotic development.
Experimental Workflows: Self-Validating Protocols
Mycobacterium tuberculosis is an intracellular pathogen that survives within host macrophages by arresting phagosome maturation. Standard broth-based MIC assays fail to account for host-cell membrane permeability, intracellular drug metabolism, and efflux pumps. Therefore, to ensure data trustworthiness, we utilize a High-Content Screening (HCS) macrophage model.
Protocol: Intracellular Phenotypic Screening (HCS)
Objective: Determine the intracellular MIC50 of Imidazo[1,2-a]pyridine-7-carboxamide derivatives under physiologically relevant conditions.
Step-by-Step Methodology:
-
Host Cell Preparation: Seed Raw 264.7 murine macrophages into 384-well clear-bottom assay plates at a density of 4,000 cells/well in DMEM supplemented with 10% FBS.
-
Self-Validation Check: Include cell-free wells to establish baseline background fluorescence and uninfected cell wells to monitor host-cell viability.
-
-
Pathogen Infection: Infect the macrophages with mCherry-expressing M. tuberculosis H37Rv (or a sequenced MDR clinical isolate) at a Multiplicity of Infection (MOI) of 2:1. Allow 2 hours for phagocytosis, then wash to remove extracellular bacilli.
-
Compound Dispensing: Perform a 10-point, 3-fold serial dilution of the 7-carboxamide test compound, Q203 (positive control), and DMSO (vehicle control) using an acoustic liquid handler.
-
Self-Validation Check: Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent-induced host cell toxicity.
-
-
Incubation: Incubate the plates for 5 days at 37°C with 5% CO 2 in a certified BSL-3 facility.
-
Imaging & Deconvolution: Fix the cells with 4% paraformaldehyde. Counterstain host nuclei with DAPI. Acquire images using an automated confocal microscope (e.g., Opera Phenix).
-
Data Analysis: Calculate the MIC50 based on the reduction of mCherry fluorescence area (bacterial load) relative to the DMSO control, normalized against the DAPI count (host cell survival).
Self-validating High-Content Screening (HCS) protocol for evaluating intracellular Mtb efficacy.
Conclusion & Future Perspectives
The evaluation of Imidazo[1,2-a]pyridine-7-carboxamides alongside their 3-carboxamide counterparts highlights a critical paradigm shift in drug development. By targeting the bioenergetic infrastructure (QcrB) rather than the structural (cell wall) or replicative (RNA) machinery of the pathogen, this class entirely circumvents the evolutionary adaptations that define MDR and XDR strains.
While the 3-carboxamide Q203 remains the clinical frontrunner due to optimized lipophilicity and clearance rates, the 7-carboxamide derivatives serve as vital chemical probes. They prove that the QcrB binding pocket possesses enough steric flexibility to accommodate structural modifications, opening the door for future scaffold hopping and the development of backup clinical candidates should QcrB point mutations eventually arise.
References
- Uncovering interactions between mycobacterial respiratory complexes to target drug-resistant Mycobacterium tuberculosis Frontiers in Microbiology
- Lead Optimization of a Novel Series of Imidazo[1,2-a]pyridine Amides Leading to a Clinical Candidate (Q203) as a Multi- and Extensively-Drug-Resistant Anti-tuberculosis Agent Journal of Medicinal Chemistry (ACS)
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities ACS Omega
- Telacebec (Q203) | Antituberculosis Agent MedChemExpress
Sources
Reproducibility studies for published Imidazo[1,2-a]pyridine-7-carboxamide synthesis methods
An objective, data-driven analysis of synthetic methodologies is critical for accelerating drug discovery pipelines. The imidazo[1,2-a]pyridine-7-carboxamide scaffold is a privileged pharmacophore, serving as the structural foundation for numerous therapeutic agents, including Nampt inhibitors[1] and BCAT1/2 inhibitors like BAY-069[2].
From an application science perspective, the transition from milligram-scale discovery to multigram-scale preclinical synthesis requires rigorous evaluation of reproducibility, atom economy, and reaction kinetics. This guide objectively compares two prominent synthetic strategies for this scaffold: the traditional linear Late-Stage Amidation and the convergent Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction .
Mechanistic Pathways & Workflow
The decision between a linear and a convergent synthetic route fundamentally alters the impurity profile and scalability of the final active pharmaceutical ingredient (API). The workflow below maps the logical progression of both methods.
Workflow comparison between Late-Stage Amidation and GBB Multicomponent Reaction.
Experimental Protocols & Causality (Self-Validating Systems)
To ensure scientific integrity, a protocol must be more than a list of instructions; it must explain the why behind the chemistry and include built-in validation checkpoints.
Method A: Two-Step Late-Stage Amidation
This classical approach relies on constructing the imidazo[1,2-a]pyridine core via a Tschitschibabin-type condensation, followed by functionalization of the carboxylic acid. It is highly predictable and ideal for generating structure-activity relationship (SAR) libraries where the amine group is the primary variable[1].
Step 1: Core Condensation
-
Suspend 2-aminopyridine-4-carboxylic acid (1.0 eq) and the desired α-haloketone (1.1 eq) in ethanol (0.2 M).
-
Reflux the mixture for 12 hours.
-
Causality: Ethanol is selected as a protic solvent to stabilize the transition state during the nucleophilic attack of the pyridine nitrogen on the α-haloketone. The protic environment facilitates the subsequent dehydration step to close the imidazole ring.
-
Validation Checkpoint: The product naturally precipitates upon cooling. Filter and wash with cold ethanol. Confirm the intermediate via LC-MS (M+H peak). The complete absence of the α-haloketone must be verified, as residual electrophiles will irreversibly alkylate the amine in the next step.
Step 2: Amide Coupling
-
Dissolve the imidazo[1,2-a]pyridine-7-carboxylic acid intermediate (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq), followed by the target amine (1.2 eq). Stir at room temperature for 4 hours.
-
Causality: HATU is strictly required over standard reagents like EDCI/HOBt. The imidazo[1,2-a]pyridine-7-carboxylic acid exhibits strong zwitterionic character and poor solubility. HATU's superior kinetics drive the rapid formation of the active HOAt ester, forcing the reaction forward before the substrate can precipitate out of solution.
-
Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). Upon completion, quench the reaction by pouring it into ice water. The final product will precipitate, validating the successful removal of water-soluble DMF and DIPEA salts.
Method B: Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction
The GBB reaction is an isocyanide-based multicomponent reaction (I-MCR) that constructs the core and introduces functional diversity in a single pot, drastically reducing the environmental factor (E-factor)[3][4].
Step 1: Imine Formation
-
Mix 2-aminoisonicotinamide (1.0 eq) and an aldehyde (1.0 eq) in an eco-friendly solvent (e.g., EtOH or water).
-
Add a catalytic amount of NH₄Cl (10 mol%)[5].
-
Causality: 2-Aminoisonicotinamide is a notoriously weak nucleophile due to the electron-withdrawing nature of the carboxamide group. NH₄Cl acts as a mild Brønsted acid, selectively activating the aldehyde carbonyl without fully protonating the amine, thereby facilitating rapid imine formation.
Step 2: [4+1] Cycloaddition
-
Add the isocyanide (1.0 eq) to the reaction mixture.
-
Stir at room temperature or subject to ultrasound irradiation for 4-6 hours[4].
-
Causality: The isocyanide undergoes a [4+1] cycloaddition with the protonated imine. Utilizing ultrasound irradiation provides localized acoustic cavitation, which overcomes the activation energy barrier for cycloaddition without requiring bulk heating that could thermally degrade sensitive isocyanides.
-
Validation Checkpoint: Isocyanides possess a distinct, pungent odor and a sharp, unmistakable IR stretch at ~2140 cm⁻¹. This reaction is a self-validating system: when the odor dissipates and the IR peak completely vanishes, it confirms the total consumption of the limiting isocyanide reagent, preventing false-positive yield calculations.
Quantitative Performance Comparison
The following table synthesizes the operational metrics of both methodologies based on published literature and empirical application data.
| Parameter | Method A: Late-Stage Amidation | Method B: GBB Multicomponent Reaction |
| Synthetic Strategy | Linear (2 steps) | Convergent (1 pot, 3 components) |
| Overall Yield | 45% – 66%[1] | 75% – 89%[4] |
| Reaction Time | 16 – 24 hours | 4 – 6 hours |
| E-factor (Waste/Product) | High (~25-30) due to DMF/HATU usage | Low (~5-10) due to high atom economy |
| Functional Group Tolerance | Moderate (Requires protection of sensitive amines) | High (Orthogonal reactivity of isocyanides)[5] |
| Reproducibility Score | 8.5/10 (Highly standardized coupling kinetics) | 7.5/10 (Highly dependent on isocyanide purity) |
Conclusion
Method A provides a highly robust, standardized route that is largely insensitive to reagent degradation, making it the preferred choice for late-stage diversification in automated synthesis platforms. Conversely, Method B represents a paradigm shift in green chemistry and step-count reduction[3][4]. However, researchers must be aware that the reproducibility of the GBB multicomponent reaction is heavily contingent upon the quality of the isocyanide and the precise control of the acid catalyst to prevent premature isocyanide polymerization.
References
-
Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors. Journal of Medicinal Chemistry. 1
-
BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe. ResearchGate. 2
-
Catalyst and solvent-free synthesis of imidazo[1,2-a]pyridines. SciELO.
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. 5
-
Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Sciforum.3
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. 4
Sources
Safety Operating Guide
Personal protective equipment for handling Imidazo[1,2-a]pyridine-7-carboxamide
Operational Guide: Personal Protective Equipment and Handling Protocols for Imidazo[1,2-a]pyridine-7-carboxamide
As a Senior Application Scientist, I frequently oversee the synthesis and scaling of novel therapeutics. Imidazo[1,2-a]pyridine-7-carboxamide (CAS 1036990-69-8) is a critical heterocyclic building block utilized in the development of branched-chain amino acid transaminase (BCAT1/2) inhibitors[1], IRAK/FLT3 inhibitors[2], and targeted covalent anticancer agents[3]. While its utility in drug discovery is vast, its fused bicyclic structure and carboxamide functionality present specific occupational hazards.
This guide provides a self-validating, step-by-step operational framework for handling this compound, ensuring compliance with OSHA and EPA standards while safeguarding laboratory personnel and building a culture of rigorous scientific safety.
Mechanistic Risk Assessment & PPE Causality
Under the (29 CFR 1910.1450), a rigorous hazard assessment is the foundation of any functioning Chemical Hygiene Plan[4][5]. Imidazo[1,2-a]pyridine derivatives are lipophilic enough to penetrate compromised epidermal barriers and act as acute respiratory irritants (GHS H335) when aerosolized as fine powders[6]. Furthermore, they carry risks of serious eye irritation (GHS H319) and skin sensitization[6].
To mitigate these risks, OSHA 29 CFR 1910.132 mandates the use of specific Personal Protective Equipment (PPE)[7][8]. We do not just wear PPE for regulatory compliance; we wear it because the physical properties of fine organic powders dictate a multi-layered defense strategy. Understanding why a specific barrier is chosen ensures that safety protocols are respected rather than merely followed.
Quantitative PPE Matrix
The following table summarizes the mandatory PPE required for handling Imidazo[1,2-a]pyridine-7-carboxamide, grounded in authoritative safety standards[9][10].
| PPE Category | Specification | Regulatory Standard | Causality / Rationale |
| Eye/Face | Chemical splash goggles (indirect vented) | OSHA 29 CFR 1910.133 / ANSI Z87.1 | Prevents micro-particulate ingress and accidental solvent splashes during dissolution[9]. Safety glasses are insufficient for fine powders. |
| Hand | Nitrile gloves (Double-gloving recommended, ≥4 mil) | OSHA 29 CFR 1910.138 | Nitrile offers excellent resistance to the polar aprotic solvents (e.g., DMF, DMSO) typically used to dissolve this compound[7]. |
| Body | Flame-resistant (FR) lab coat, fully buttoned | OSHA 29 CFR 1910.132 | Protects against static discharge ignition of suspended dust; shields skin from localized exposure[8]. |
| Respiratory | N95 or P100 particulate respirator | OSHA 29 CFR 1910.134 | Required only if engineering controls (fume hoods) fail or during bulk powder transfer outside of containment[7]. |
Step-by-Step Operational Workflow
A protocol is only as good as its internal validation. Follow this step-by-step methodology to ensure a self-validating safety loop during the weighing and transfer of Imidazo[1,2-a]pyridine-7-carboxamide.
-
Step 1: Engineering Control Validation Before donning PPE, verify that the chemical fume hood is operational. The face velocity must read between 80-120 feet per minute (fpm). Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently and consistently inward. If the flow alarm sounds, do not proceed.
-
Step 2: PPE Donning Sequence Inspect nitrile gloves for micro-tears by trapping air and squeezing. Don the inner glove, followed by the lab coat (ensuring cuffs are pulled over the inner glove), and finally the outer glove. Don ANSI Z87.1 goggles[9].
-
Step 3: Static Mitigation and Weighing Imidazo[1,2-a]pyridine-7-carboxamide is a fine powder that can hold a static charge, leading to erratic balance readings and aerosolization. Use a static eliminator (ionizing bar) near the analytical balance. Use a grounded, anti-static spatula (e.g., PTFE-coated or stainless steel) to transfer the powder to a pre-tared anti-static weigh boat.
-
Step 4: Solvent Transfer When dissolving the compound for assays or synthesis, add the solvent (e.g., DMF or DMSO) to the powder slowly down the side of the vial. Never drop powder into a stirring solvent, as this ejects micro-particulates into the hood's airflow.
-
Step 5: Doffing and Decontamination Remove the outer gloves inside the fume hood by turning them inside out to trap any residual powder. Wash hands immediately with soap and water after removing the inner gloves.
Workflow & Logic Visualization
The following diagram illustrates the logical flow of hazard control and operational steps, ensuring that every action has a defined safety checkpoint.
Operational logic for handling Imidazo[1,2-a]pyridine-7-carboxamide, from assessment to disposal.
Spill Response Protocol
In the event of a powder spill outside the fume hood, immediate and calculated action is required to prevent inhalation exposure:
-
Isolate: Evacuate the immediate 5-foot radius to prevent tracking the compound throughout the lab.
-
Suppress: Do NOT dry sweep. Dry sweeping aerosolizes the intermediate. Instead, cover the powder with a damp absorbent pad (using water or a 10% ethanol solution) to suppress dust.
-
Collect: Carefully wipe the area inward, folding the pad onto itself to trap the particulate.
-
Decontaminate: Wash the surface with a standard laboratory detergent, followed by a thorough water rinse.
Chemical Waste Disposal Plan
Improper disposal of heterocyclic amines can lead to severe environmental contamination and EPA penalties[11][12]. Disposal must strictly adhere to the Resource Conservation and Recovery Act (RCRA), specifically utilizing Satellite Accumulation Areas (SAAs) per for academic and research laboratories[13].
-
Segregation: Do not mix Imidazo[1,2-a]pyridine-7-carboxamide waste with strong oxidizers or acids. Collect it in a designated "Halogenated" or "Non-Halogenated Organic Waste" container, depending strictly on the solvent used for dissolution[14][15].
-
Containment: Ensure the waste container is chemically compatible (e.g., high-density polyethylene, HDPE), leak-proof, and kept closed at all times unless actively adding waste[15][16].
-
Capacity & Labeling: Fill containers to no more than 90% capacity to allow for vapor expansion[16]. Affix a compliant "Hazardous Waste" label detailing the exact chemical constituents (e.g., "Hazardous Waste: Imidazo[1,2-a]pyridine-7-carboxamide in DMSO")[11][17].
-
Time Limits: Transfer the container from the SAA to the central accumulation area within 3 days of reaching capacity, or within 6 months of the accumulation start date, whichever comes first[13][14].
References
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OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at:[Link]
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Personal Protective Equipment Requirements for Laboratories. NC State University Environmental Health and Safety. Available at:[Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). Available at:[Link]
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Imidazo[1,2-a]pyridine-7-carboxylic acid (Compound Summary). PubChem, National Institutes of Health (NIH). Available at: [Link]
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BAY-069, a Novel BCAT1/2 Inhibitor and Chemical Probe. ResearchGate. Available at: [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]
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Hazardous Waste Disposal Guide. Northwestern University Research Safety. Available at:[Link]
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